N-piperidine Ibrutinib hydrochloride
Description
The exact mass of the compound N-piperidine Ibrutinib (hydrochloride) is 422.1621871 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(4-phenoxyphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-6-8-18(9-7-15)29-17-4-2-1-3-5-17)27-28(22(19)26-14-25-21)16-10-12-24-13-11-16;/h1-9,14,16,24H,10-13H2,(H2,23,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBFZIXZKIUECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emergence of N-piperidine Ibrutinib Hydrochloride: A Reversible Inhibitor Targeting Bruton's Tyrosine Kinase
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling pathways. Its role in the proliferation and survival of B-cells has established it as a key therapeutic target for B-cell malignancies and autoimmune disorders. The first-in-class BTK inhibitor, Ibrutinib, revolutionized the treatment of several hematological cancers. Ibrutinib forms an irreversible covalent bond with a cysteine residue (C481) in the active site of BTK, leading to sustained inhibition. However, the emergence of resistance, primarily through the C481S mutation which prevents this covalent bond formation, has necessitated the development of new therapeutic strategies. This has led to the exploration of reversible BTK inhibitors that can effectively inhibit both wild-type (WT) BTK and its resistance mutants. N-piperidine Ibrutinib hydrochloride has emerged as a potent, reversible inhibitor of BTK, demonstrating efficacy against both WT and C481S-mutant forms of the enzyme. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental characterization of this compound.
Rationale for a Reversible Inhibitor
The development of this compound was driven by the clinical challenge of acquired resistance to covalent BTK inhibitors like Ibrutinib. The primary mechanism of this resistance is a mutation in the BTK active site, where the cysteine at position 481 is replaced by a serine (C481S). This substitution ablates the nucleophilic thiol group required for the covalent reaction with Ibrutinib's acrylamide warhead, rendering the drug ineffective.
A reversible inhibitor, by not relying on covalent bond formation, can overcome this resistance mechanism. The design strategy for this compound involved modifying the Ibrutinib scaffold to remove the reactive acrylamide group while retaining high-affinity, non-covalent interactions with the BTK active site. This approach ensures that the inhibitor can effectively bind to and inhibit both the wild-type enzyme and the C481S mutant, offering a promising therapeutic option for patients who have developed resistance to covalent inhibitors.
Quantitative Inhibitory Activity
This compound has demonstrated potent inhibition of both wild-type and C481S-mutant BTK. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target | IC50 (nM) |
| Wild-Type (WT) BTK | 51.0[1][2][3][4] |
| C481S Mutant BTK | 30.7[1][2][3][4] |
Table 1: In vitro inhibitory activity of this compound against wild-type and C481S-mutant BTK.
Experimental Protocols
The characterization of this compound involves a series of key experiments to determine its potency, selectivity, and cellular activity. Below are detailed methodologies for these essential assays.
In Vitro BTK Kinase Inhibition Assay
A common method to determine the IC50 values for BTK inhibitors is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.
Objective: To measure the binding affinity of this compound to purified WT and C481S BTK.
Materials:
-
Purified recombinant human BTK (WT and C481S mutant)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to achieve the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the BTK enzyme and the europium-labeled anti-tag antibody in the assay buffer.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in the assay buffer.
-
Assay Assembly: In a 384-well plate, add the following in order:
-
5 µL of the diluted this compound or DMSO control.
-
5 µL of the kinase/antibody mixture.
-
5 µL of the tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular BTK Autophosphorylation Assay
To assess the inhibitor's activity in a cellular context, a Western blot analysis of BTK autophosphorylation is often performed in a relevant cell line.
Objective: To determine the ability of this compound to inhibit BTK activity within cells.
Materials:
-
A suitable B-cell lymphoma cell line (e.g., TMD8)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Treatment: Seed the cells in a culture plate and allow them to adhere. Treat the cells with varying concentrations of this compound or DMSO control for a specified period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total BTK to ensure equal loading.
-
Quantify the band intensities for phospho-BTK and total BTK.
-
Normalize the phospho-BTK signal to the total BTK signal for each treatment condition.
-
Plot the normalized phospho-BTK levels against the inhibitor concentration to assess the dose-dependent inhibition.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in BTK signaling and the experimental approaches to study its inhibition is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate these concepts.
Figure 1: Simplified BTK signaling pathway and the point of inhibition by this compound.
Figure 2: General experimental workflow for the characterization of a BTK inhibitor.
Structural Basis for Reversible Inhibition
Unlike Ibrutinib, which possesses an acrylamide group that acts as a Michael acceptor for the thiol of Cys481, this compound lacks this reactive moiety. Its inhibitory activity is therefore entirely dependent on non-covalent interactions with the BTK active site. These interactions are likely to include:
-
Hydrogen bonding: Interactions between the pyrazolopyrimidine core of the inhibitor and the hinge region of the kinase domain.
-
Hydrophobic interactions: The phenoxyphenyl group likely occupies a hydrophobic pocket within the active site, contributing to the binding affinity.
-
Van der Waals forces: Multiple close-range interactions between the inhibitor and amino acid residues lining the ATP-binding pocket.
The potency of this compound against the C481S mutant underscores the fact that its binding is not contingent on the presence of a cysteine at this position. The smaller serine residue in the mutant enzyme does not create a steric clash that would prevent the binding of the reversible inhibitor.
Conclusion and Future Directions
This compound represents a significant advancement in the development of BTK inhibitors, offering a potent and reversible mechanism of action that effectively circumvents the most common clinical resistance mechanism to Ibrutinib. Its ability to inhibit both wild-type and C481S-mutant BTK provides a strong rationale for its further investigation as a therapeutic agent for B-cell malignancies.
Future research in this area will likely focus on several key aspects:
-
Selectivity Profiling: A comprehensive assessment of the selectivity of this compound against a broad panel of kinases is essential to predict potential off-target effects.
-
In Vivo Efficacy: Preclinical studies in animal models of B-cell malignancies, including those harboring the C481S mutation, are necessary to evaluate its therapeutic potential in a physiological setting.
-
Pharmacokinetic Properties: Detailed pharmacokinetic studies are required to determine its absorption, distribution, metabolism, and excretion (ADME) profile, which will inform dosing strategies for potential clinical trials.
-
Structural Biology: Co-crystallization of this compound with both WT and C481S BTK would provide invaluable insights into its precise binding mode and could guide the design of next-generation reversible inhibitors with improved potency and selectivity.
The development of this compound and other reversible BTK inhibitors highlights a successful strategy in overcoming acquired drug resistance and underscores the importance of continued innovation in targeted cancer therapy.
References
The Rationale for Developing N-piperidine Derivatives of Ibrutinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ibrutinib, the first-in-class covalent inhibitor of Bruton's Tyrosine Kinase (BTK), has revolutionized the treatment of B-cell malignancies. However, its clinical application is hampered by significant off-target effects and the emergence of acquired resistance, primarily through mutations in the BTK active site. This has spurred the development of next-generation BTK inhibitors with improved safety and efficacy profiles. This technical guide delves into the rationale for developing a specific class of these next-generation compounds: N-piperidine derivatives of Ibrutinib. These derivatives, which are reversible inhibitors of BTK, offer a promising strategy to overcome the limitations of covalent inhibitors. Furthermore, the N-piperidine moiety serves as a versatile chemical handle for the creation of Proteolysis Targeting Chimeras (PROTACs), representing a paradigm shift from kinase inhibition to targeted protein degradation. This guide provides an in-depth overview of the underlying rationale, quantitative data, detailed experimental methodologies, and key signaling pathways pertinent to the development of these novel therapeutic agents.
The Rationale: Overcoming the Limitations of Covalent BTK Inhibition
The primary impetus for developing N-piperidine derivatives of Ibrutinib stems from the need to address two major challenges associated with the parent drug: off-target toxicities and acquired resistance.
-
Off-Target Effects: Ibrutinib's covalent reaction with a cysteine residue (Cys481) in the active site of BTK is not entirely specific. It can also form covalent bonds with other kinases that have a similarly located cysteine, such as EGFR, TEC, and SRC family kinases.[1][2] This off-target activity is believed to be responsible for a range of adverse effects, including:
-
Cardiotoxicity: Atrial fibrillation and hypertension are significant cardiovascular toxicities observed with Ibrutinib treatment.[2][3][4]
-
Bleeding Risk: Ibrutinib's inhibition of BTK in platelets can lead to platelet dysfunction and an increased risk of bleeding.[1]
-
Other Adverse Events: Diarrhea, rash, and fatigue are also common side effects that can lead to dose reduction or discontinuation of therapy.[1][5]
-
-
Acquired Resistance: Prolonged treatment with Ibrutinib can lead to the selection of cancer cells with mutations that confer resistance. The most common resistance mechanism is a mutation of the Cys481 residue to a serine (C481S).[3] This mutation prevents the covalent binding of Ibrutinib, rendering the drug ineffective.
N-piperidine derivatives of Ibrutinib are designed to circumvent these issues. By modifying the acrylamide "warhead" of Ibrutinib to a non-covalent N-piperidine group, these derivatives exhibit a reversible binding mechanism. This reversibility can lead to a more favorable safety profile by reducing the cumulative, long-term inhibition of off-target kinases. Crucially, these reversible inhibitors are effective against both wild-type BTK and the C481S mutant, offering a therapeutic option for patients who have developed resistance to covalent inhibitors.[6][7][8]
Furthermore, the N-piperidine group provides a strategic attachment point for linkers used in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein (BTK), leading to its ubiquitination and subsequent degradation by the proteasome. This approach of targeted protein degradation offers several potential advantages over simple inhibition, including the potential for more profound and durable pathway inhibition and efficacy against scaffolding functions of the target protein that are independent of its kinase activity.
Data Presentation: Quantitative Comparison of Ibrutinib Derivatives
The following tables summarize the key quantitative data for N-piperidine Ibrutinib and a representative PROTAC derived from it, in comparison to the parent compound Ibrutinib.
Table 1: In Vitro Potency of BTK Inhibitors
| Compound | Target | IC50 (nM) | Binding Mechanism |
| Ibrutinib | Wild-Type BTK | ~1-5 | Covalent, Irreversible |
| Ibrutinib | C481S Mutant BTK | >1000 | Ineffective |
| N-piperidine Ibrutinib | Wild-Type BTK | 51.0 [6][7][8] | Reversible |
| N-piperidine Ibrutinib | C481S Mutant BTK | 30.7 [6][7][8] | Reversible |
Table 2: In Vitro Potency of BTK-Targeting PROTACs
| PROTAC | BTK Ligand | E3 Ligase Ligand | DC50 (nM) in Ramos cells |
| SJF620 | N-piperidine Ibrutinib | Pomalidomide | 7.9 [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of N-piperidine derivatives of Ibrutinib.
Representative Synthesis of an N-piperidine Ibrutinib Derivative
Disclaimer: A specific, detailed synthesis protocol for N-piperidine Ibrutinib is not publicly available. The following is a representative protocol for the synthesis of a similar N-acyl piperidine derivative of the Ibrutinib core structure, based on published methods for analogous compounds. This protocol is intended for illustrative purposes and would require optimization for the specific synthesis of N-piperidine Ibrutinib.
Objective: To synthesize (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethan-1-one, an N-acetyl derivative, as a model for N-piperidine Ibrutinib synthesis.
Materials:
-
(R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Acetyl chloride
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Deprotection of the Piperidine Nitrogen:
-
Dissolve (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate in DCM.
-
Add TFA dropwise at 0°C and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with saturated NaHCO3 solution and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the deprotected intermediate, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
-
N-Acetylation of the Piperidine:
-
Dissolve the deprotected intermediate in DCM and cool to 0°C.
-
Add TEA to the solution.
-
Add acetyl chloride dropwise and stir the reaction mixture at 0°C for 30 minutes, then at room temperature for 2-3 hours, monitoring by TLC.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated NaHCO3 solution and brine, then dry over anhydrous Na2SO4.
-
Concentrate the organic layer and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product.
-
In Vitro BTK Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the IC50 value of a test compound against BTK.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (N-piperidine Ibrutinib)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the BTK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the BTK substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular BTK Autophosphorylation Assay (Western Blot)
Objective: To assess the ability of a test compound to inhibit BTK autophosphorylation in a cellular context.
Principle: Upon B-cell receptor (BCR) stimulation, BTK undergoes autophosphorylation at Tyr223, which is a marker of its activation. Western blotting can be used to detect the levels of phosphorylated BTK (p-BTK) and total BTK.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Test compound (N-piperidine Ibrutinib)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels, transfer membranes, and Western blotting apparatus
Procedure:
-
Culture the B-cell lymphoma cells to the desired density.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a BCR-activating agent (e.g., anti-IgM) for a short period (e.g., 5-10 minutes).
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against p-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total BTK as a loading control.
-
Quantify the band intensities to determine the ratio of p-BTK to total BTK at different compound concentrations.
Mandatory Visualizations
BTK Signaling Pathway
Caption: Simplified schematic of the B-Cell Receptor (BCR) signaling pathway highlighting the central role of Bruton's Tyrosine Kinase (BTK) and the points of intervention by Ibrutinib and its N-piperidine derivatives.
Experimental Workflow for Development of N-piperidine Ibrutinib Derivatives
Caption: A generalized experimental workflow for the development and evaluation of N-piperidine derivatives of Ibrutinib, from chemical synthesis to biological characterization and potential application in PROTAC development.
References
- 1. 2.4. Western blot analysis [bio-protocol.org]
- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Product Modified | Update Simson Pharma [simsonpharma.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 7. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide on the Mechanism of Action of Ibrutinib on Bruton's Tyrosine Kinase (BTK)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Its mechanism of action revolves around the formation of a specific covalent bond within the BTK active site, leading to sustained inhibition of kinase activity.[3] This targeted action effectively disrupts downstream signaling cascades essential for B-cell proliferation, survival, and trafficking, making Ibrutinib a cornerstone therapy for various B-cell malignancies.[4][5] This document provides a comprehensive technical overview of Ibrutinib's molecular mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological and experimental workflows. The term "N-piperidine Ibrutinib hydrochloride" refers to a reversible derivative of Ibrutinib, which is a potent BTK inhibitor used as a ligand in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[6][7][] This guide, however, will focus on the parent compound, Ibrutinib.
Core Mechanism of Action
Ibrutinib functions as a targeted covalent inhibitor, a strategy that confers high potency and prolonged duration of action.[3][9] The chemical name for Ibrutinib is 1-{(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1-H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl}prop-2-en-1-one.[1]
Covalent Binding to Cysteine 481
The cornerstone of Ibrutinib's mechanism is its irreversible binding to Cysteine 481 (Cys481) located in the ATP-binding domain of the BTK enzyme.[3][5][10] This interaction is a Michael addition reaction, where the acrylamide group on Ibrutinib acts as an electrophile, forming a stable covalent bond with the thiol group of the Cys481 residue.[9][11]
The binding process involves:
-
Initial Non-covalent Binding: Ibrutinib initially docks into the ATP-binding pocket of BTK.
-
Covalent Bond Formation: The acrylamide "warhead" is positioned in close proximity to Cys481. The reaction proceeds through a direct proton transfer from Cys481 to the acrylamide, followed by the formation of the covalent S-C bond.[9][11]
-
Irreversible Inhibition: This covalent modification permanently inactivates the BTK enzyme.[3][10] Restoration of BTK activity within the cell requires the synthesis of new BTK protein.
The piperidine moiety within the Ibrutinib structure is crucial for positioning the molecule correctly within the BTK active site to facilitate this covalent interaction.[12]
Disruption of the B-Cell Receptor (BCR) Signaling Pathway
BTK is a pivotal signaling molecule downstream of the B-cell receptor.[13] Its activation, through phosphorylation at Tyr551 and subsequent autophosphorylation at Tyr223, triggers a cascade of events crucial for B-cell function.[14][15]
By inhibiting BTK, Ibrutinib effectively blocks this entire pathway, leading to:
-
Inhibition of Downstream Phosphorylation: Ibrutinib prevents the phosphorylation of key downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[1][3][5]
-
Suppression of Survival Signals: The blockade disrupts survival pathways, including those mediated by NF-κB, AKT, and MAPK/ERK.[5][13][14]
-
Induction of Apoptosis: By cutting off pro-survival signals, Ibrutinib induces programmed cell death (apoptosis) in malignant B-cells.[1][4]
-
Inhibition of Proliferation and Adhesion: Ibrutinib halts B-cell proliferation and interferes with adhesion and chemotaxis, which are critical for the homing of cancer cells to protective microenvironments like lymph nodes and bone marrow.[4]
Quantitative Data
The potency and selectivity of Ibrutinib have been extensively characterized through various biochemical and cellular assays.
Table 1: In Vitro Inhibitory Potency of Ibrutinib
| Parameter | Target | Value | Assay Type | Reference |
| IC₅₀ | BTK (enzyme) | 0.5 nM | Cell-free kinase assay | [1] |
| IC₅₀ | BTK (cellular) | 11 nM | B-cell line (anti-IgG stimulated) | [1] |
| IC₅₀ | Ramos cells (Burkitt Lymphoma) | 0.868 µM | Cell proliferation assay | [16] |
| IC₅₀ | Raji cells (Burkitt Lymphoma) | 5.20 µM | Cell proliferation assay | [16] |
| IC₅₀ | MeWo cells (Melanoma) | 20.47 µM | MTT assay | [17] |
| k_inact/K_i | BTK | 3.28 x 10⁵ M⁻¹s⁻¹ | Kinetic analysis | [18] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates higher potency. k_inact/K_i is the second-order rate constant that measures the efficiency of covalent enzyme inactivation.
Table 2: Kinase Selectivity Profile of Ibrutinib
Ibrutinib, while highly potent against BTK, also inhibits other kinases that possess a homologous cysteine residue in the active site. This "off-target" activity is believed to contribute to some of its adverse effects.[2][18][19]
| Kinase Target | IC₅₀ (nM) | k_inact/K_i (M⁻¹s⁻¹) | Reference |
| BTK | 0.5 | 3.28 x 10⁵ | [1][18] |
| BMX | - | 3.9 x 10⁶ | [18] |
| BLK | - | 7.1 x 10⁵ | [18] |
| ITK | - | - | [1] |
| TEC | - | - | [1] |
| JAK3 | - | - | [1] |
| EGFR | - | - | [1][19] |
| HER2 (ErbB2) | - | - | [1][19] |
Note: A comprehensive list of kinases inhibited by Ibrutinib is extensive. This table highlights some of the most clinically relevant off-targets. Newer generation BTK inhibitors, such as acalabrutinib and zanubrutinib, were designed for improved selectivity.[19][20]
Visualization of Key Pathways and Workflows
BTK Signaling Pathway and Ibrutinib Inhibition
The following diagram illustrates the central role of BTK in the BCR signaling cascade and the point of intervention by Ibrutinib.
Caption: BTK signaling pathway and its irreversible inhibition by Ibrutinib.
Experimental Workflow: Western Blot for BTK Pathway Analysis
Western blotting is a fundamental technique used to quantify the phosphorylation status and expression levels of proteins in the BTK pathway following Ibrutinib treatment.
Caption: Workflow for Western Blot analysis of BTK pathway proteins.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Ibrutinib's mechanism of action.
Western Blotting for BTK Pathway Phosphorylation
This protocol is used to assess the effect of Ibrutinib on the phosphorylation of BTK and its downstream targets.
-
Sample Preparation: Culture B-cell lymphoma cell lines (e.g., Jeko-1, Ramos) and treat with varying concentrations of Ibrutinib or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[21]
-
Cell Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states. Determine total protein concentration using a BCA assay.
-
SDS-PAGE: Load 40 µg of total protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[22]
-
Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Rabbit anti-phospho-BTK (Tyr223)
-
Rabbit anti-BTK
-
Rabbit anti-phospho-PLCγ2 (Tyr1217)
-
Rabbit anti-PLCγ2
-
Mouse anti-β-Actin (as a loading control)[21]
-
-
Washing: Wash the membrane three times for 10 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer.
-
Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a CCD imager or X-ray film.[23] Quantify band intensity using densitometry software.
Cell Viability (MTT/CCK-8) Assay
This assay measures the cytotoxic effect of Ibrutinib on cancer cell lines.
-
Cell Seeding: Seed cells (e.g., CLL, MCL, or melanoma cell lines) in a 96-well plate at a density of 3–5 × 10³ cells per well and allow them to adhere overnight.[17][24]
-
Drug Treatment: Treat the cells with a serial dilution of Ibrutinib (e.g., 0.01 µM to 100 µM) and a vehicle control.[24][25]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[24]
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent to each well and incubate for an additional 2-4 hours.[24][25] Live cells with active dehydrogenases will convert the tetrazolium salt into a colored formazan product.
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[25] Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 540 nm for MTT) using a microplate reader.[24][25]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the results on a dose-response curve to determine the IC₅₀ value.
BTK Target Occupancy Assay
This pharmacodynamic assay quantifies the percentage of BTK enzyme that is bound by an inhibitor in a cellular context.
-
Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from patients at baseline and at various time points after Ibrutinib administration (e.g., 4 and 24 hours).[26][27]
-
Probe Labeling: A cell-permeable probe, often a biotinylated or fluorescently tagged derivative of a BTK inhibitor, is used. This probe binds to the same Cys481 residue as Ibrutinib.
-
Assay Principle: The assay measures the amount of unoccupied BTK. In untreated cells, the probe will bind to all available BTK. In Ibrutinib-treated cells, the probe can only bind to the BTK molecules that have not been covalently modified by Ibrutinib.
-
Procedure:
-
Calculation: BTK occupancy is calculated as: % Occupancy = (1 - [Unoccupied BTK in treated sample / Unoccupied BTK in baseline sample]) x 100
This assay is critical for understanding the relationship between drug dosage, exposure, and target engagement in a clinical setting.[28]
Conclusion
Ibrutinib's mechanism of action is a paradigm of targeted cancer therapy. Its high-potency, irreversible covalent inhibition of BTK at the Cys481 residue provides sustained blockade of the B-cell receptor signaling pathway. This action translates directly to potent anti-proliferative and pro-apoptotic effects in malignant B-cells. The technical protocols and quantitative data presented herein provide a framework for researchers to further investigate this important therapeutic agent and to develop next-generation inhibitors with improved selectivity and efficacy.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. imbruvicahcp.com [imbruvicahcp.com]
- 5. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 6. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 9. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. targetedonc.com [targetedonc.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Btk (D3H5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 16. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ibrutinib Modulates Proliferation, Migration, Mitochondrial Homeostasis, and Apoptosis in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. Cell viability assay [bio-protocol.org]
- 25. selleckchem.com [selleckchem.com]
- 26. Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: N-piperidine Ibrutinib Hydrochloride Binding Affinity for Wild-Type BTK
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of N-piperidine Ibrutinib hydrochloride for wild-type Bruton's tyrosine kinase (BTK). It includes quantitative data, detailed experimental methodologies for determining binding affinity, and visualizations of the relevant biological pathways and experimental workflows.
Core Data: Binding Affinity
The binding affinity of a compound for its target is a critical parameter in drug discovery, indicating the concentration of the compound required to inhibit the target's activity by 50% (IC50). A lower IC50 value signifies a higher binding affinity and potency.
| Compound | Target | IC50 (nM) | Notes |
| This compound | Wild-Type BTK | 51.0 [1][2][3] | A reversible derivative of Ibrutinib. |
| Ibrutinib (parent compound) | Wild-Type BTK | 0.5[4] | An irreversible covalent inhibitor that forms a bond with Cysteine-481 in the BTK active site.[4] This covalent binding leads to sustained inhibition.[4] |
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies. The following diagram illustrates the central role of BTK in this signaling cascade.
Caption: Simplified BTK Signaling Pathway
Experimental Protocols: Determining Binding Affinity
The determination of a compound's IC50 value is typically performed using a biochemical assay. A common and robust method for this is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay. While the specific protocol used to determine the IC50 of this compound is not publicly detailed, the following represents a standard methodology for such a determination.
Principle of the TR-FRET Kinase Binding Assay
This assay is based on the binding and displacement of a fluorescently labeled ATP-competitive ligand (tracer) to the kinase of interest. The kinase is labeled with a Europium (Eu) chelate, which serves as the FRET donor. The tracer is labeled with an Alexa Fluor 647 dye, which acts as the FRET acceptor. When the tracer is bound to the kinase, the proximity of the donor and acceptor allows for FRET to occur upon excitation of the Europium. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal. The IC50 is then calculated from the dose-response curve of the test compound.[5][6]
Materials and Reagents
-
Kinase: Recombinant wild-type BTK, tagged for detection (e.g., GST-tagged or His-tagged).
-
Europium-labeled Anti-Tag Antibody: An antibody specific to the tag on the kinase (e.g., Eu-anti-GST or Eu-anti-His).
-
Fluorescent Tracer: An ATP-competitive ligand conjugated to a fluorescent dye (e.g., Alexa Fluor 647).
-
Test Compound: this compound, serially diluted in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: A buffer optimized for kinase assays, typically containing HEPES, MgCl₂, EGTA, and a non-ionic detergent like Brij-35.
-
Microplates: 384-well, low-volume, non-binding surface plates.
-
Plate Reader: A plate reader capable of TR-FRET measurements (excitation at ~340 nm, emission at ~615 nm and ~665 nm).
Experimental Workflow
The following diagram outlines the key steps in a typical TR-FRET kinase binding assay.
Caption: TR-FRET Kinase Binding Assay Workflow
Detailed Procedural Steps
-
Compound Preparation: A serial dilution of this compound is prepared in 100% DMSO. A typical starting concentration might be 1 mM, followed by 1:3 or 1:5 serial dilutions.
-
Reagent Preparation:
-
The kinase and Eu-labeled antibody are diluted in assay buffer to their final concentrations.
-
The fluorescent tracer is diluted in assay buffer to its final concentration.
-
-
Assay Plate Setup:
-
A small volume (e.g., nanoliters) of the serially diluted compound is dispensed into the wells of a 384-well plate. Control wells containing only DMSO are also included for determining the 0% and 100% inhibition signals.
-
The kinase/antibody mixture is added to all wells.
-
The tracer solution is then added to all wells to start the binding reaction.
-
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The plate is read on a TR-FRET compatible plate reader. The instrument is configured to excite at approximately 340 nm and measure the emission at 615 nm (Europium emission) and 665 nm (Alexa Fluor 647 emission).[6]
-
Data Analysis:
-
The emission ratio (665 nm / 615 nm) is calculated for each well.
-
The data is normalized to the controls (0% and 100% inhibition).
-
A dose-response curve is generated by plotting the normalized emission ratio against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
This in-depth technical guide provides the core data and methodologies relevant to understanding the binding affinity of this compound for wild-type BTK. The provided experimental protocol for a TR-FRET based assay offers a robust framework for researchers to design and execute similar binding affinity studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]
- 4. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - BE [thermofisher.com]
An In-depth Technical Guide to the Physicochemical Properties of N-piperidine Ibrutinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of N-piperidine Ibrutinib hydrochloride, a reversible Bruton's tyrosine kinase (BTK) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, analytical characterization, and key physicochemical parameters of this compound. The guide includes structured data tables for easy comparison of quantitative information, detailed experimental protocols for key analytical methods, and visualizations of the relevant biological signaling pathway and experimental workflows.
Introduction
Ibrutinib is a potent, orally administered, first-in-class inhibitor of Bruton's tyrosine kinase (BTK). It functions by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1][2][3] This inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and trafficking of malignant B-cells.[1][2][3][4] N-piperidine Ibrutinib is a reversible derivative of Ibrutinib, and its hydrochloride salt is of interest for research and development due to its potential for use as a BTK ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this compound is essential for its handling, formulation, and analytical development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(4-phenoxyphenyl)-1-(4-piperidinyl)-, hydrochloride (1:1) | [5] |
| Molecular Formula | C22H23ClN6O | [5] |
| Molecular Weight | 422.91 g/mol | [5] |
| Appearance | White to yellow solid | [5] |
| Storage | -20°C, sealed, away from moisture and light | [5] |
Synthesis
The synthesis of this compound can be approached through a multi-step process, culminating in the formation of the free base followed by conversion to the hydrochloride salt. A plausible synthetic route is outlined below, based on established methods for the synthesis of Ibrutinib and its precursors.
A key intermediate in the synthesis is (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride. This intermediate can then be used to synthesize the final compound.
Synthesis of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride:
A detailed synthesis for this intermediate is described in patent literature and involves several steps, including the formation of the pyrazolopyrimidine core and the introduction of the phenoxyphenyl and piperidine moieties.
Final Step: Formation of N-piperidine Ibrutinib and its Hydrochloride Salt:
The free base, 3-(4-phenoxyphenyl)-1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, can be obtained by neutralizing the dihydrochloride salt of the precursor with a suitable base. Subsequently, the free base is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate this compound.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be utilized for the purity determination and assay of this compound.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 259 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a standard solution of known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample of this compound in the diluent to obtain a sample solution of a similar concentration to the standard solution.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Compare the peak area of the main peak in the sample chromatogram with that of the standard chromatogram to determine the purity and assay of the sample.
Thermal Analysis
4.2.1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal transitions of the compound.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: Record the heat flow as a function of temperature to identify endothermic (melting) and exothermic events.
4.2.2. X-Ray Powder Diffraction (XRPD)
XRPD is used to characterize the crystalline form of the compound.
Experimental Protocol: XRPD Analysis
-
Sample Preparation: Gently grind the this compound sample to a fine powder.
-
Sample Mounting: Pack the powdered sample into a sample holder.
-
Data Collection: Mount the sample holder in the diffractometer and expose it to Cu Kα X-ray radiation. Collect the diffraction data over a specified 2θ range (e.g., 5-40°).
-
Data Analysis: Plot the diffraction intensity versus the 2θ angle to obtain the XRPD pattern, which is characteristic of the crystalline form.
Physicochemical Properties
Solubility
The solubility of this compound in various solvents is a critical parameter for its handling and formulation.
Table 3: Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL | |
| Water | 50 mg/mL | |
| Ethanol | Insoluble | [6] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, centrifuge or filter the suspension to separate the undissolved solid.
-
Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Stability
Forced degradation studies are essential to understand the stability of the molecule under various stress conditions.
Experimental Protocol: Forced Degradation Study
-
Acid Degradation: Treat a solution of the compound with an acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Degradation: Treat a solution of the compound with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat.
-
Photodegradation: Expose a solution of the compound to UV and visible light.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products. Ibrutinib has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions.[7]
Biological Context: BTK Signaling Pathway
This compound acts as an inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the central role of BTK in this pathway.
Caption: BTK Signaling Pathway and Inhibition by N-piperidine Ibrutinib HCl.
Experimental Workflows
The following diagrams illustrate the typical workflows for key analytical procedures described in this guide.
Caption: General Workflow for HPLC Analysis.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The data and protocols presented herein are intended to support further research, development, and analytical activities involving this compound. A thorough characterization of its properties is crucial for its effective application in areas such as the development of novel therapeutics, including PROTACs.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. CHM1020L Online Manual [chem.fsu.edu]
- 6. 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Structural Analysis of N-piperidine Ibrutinib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of N-piperidine Ibrutinib hydrochloride, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). While detailed proprietary structural data for this specific derivative is not extensively available in the public domain, this document synthesizes the known physicochemical properties, analytical methodologies applied to the parent compound Ibrutinib, and the general mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development and characterization of similar small molecule inhibitors.
Introduction
Ibrutinib is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Its irreversible binding to cysteine-481 in the BTK active site has proven highly effective in treating various B-cell malignancies.[1] this compound (Chemical Name: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(4-phenoxyphenyl)-1-(4-piperidinyl)-, hydrochloride) is a reversible derivative of Ibrutinib.[2][3] This modification, where the acryloyl group of Ibrutinib is absent, results in a reversible binding mode to BTK. This compound is a valuable tool in chemical biology, particularly as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs).[4] A thorough understanding of its structural features is paramount for its application and for the design of new therapeutic agents.
Physicochemical and Pharmacological Properties
A summary of the key identifying and physicochemical properties of this compound is presented in Table 1. The compound is noted to be a potent inhibitor of both wild-type (WT) BTK and the C481S mutant, which confers resistance to covalent inhibitors like Ibrutinib.[5][6]
| Property | Value | Reference(s) |
| Chemical Name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(4-phenoxyphenyl)-1-(4-piperidinyl)-, hydrochloride (1:1) | [2] |
| Molecular Formula | C22H23ClN6O | [2] |
| Molecular Weight | 422.91 g/mol | [2] |
| CAS Number | 2231747-18-3 | [2] |
| Appearance | White to yellow solid | [2] |
| Purity (by HPLC) | 98.06% | [2] |
| IC50 (WT BTK) | 51.0 nM | [4][6] |
| IC50 (C481S BTK) | 30.7 nM | [4][6] |
Synthesis
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the synthesis of its free base precursor, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been described.[7][8] The general synthetic strategy involves the coupling of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a protected piperidine derivative, followed by deprotection. The final step would involve the treatment of the free base with hydrochloric acid to yield the hydrochloride salt.
A logical workflow for the synthesis is depicted below:
Caption: A generalized workflow for the synthesis of this compound.
Structural Elucidation
The structural characterization of a novel compound like this compound relies on a combination of spectroscopic and analytical techniques. While specific data for this compound is limited, a general approach based on methods used for Ibrutinib is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for elucidating the chemical structure of a molecule in solution. A Certificate of Analysis for this compound indicates that the 1H NMR spectrum is consistent with its proposed structure.[2] However, detailed spectral data with chemical shift assignments and coupling constants have not been published.
Expected 1H NMR Spectral Features:
-
Aromatic Region (approx. 7.0-8.5 ppm): Signals corresponding to the protons of the phenoxyphenyl and pyrazolopyrimidine ring systems.
-
Piperidine Ring Protons (approx. 1.5-4.0 ppm): A series of multiplets corresponding to the axial and equatorial protons of the piperidine ring.
-
Amine Protons: A broad singlet for the primary amine (NH2) and potentially a broad signal for the piperidine N-H proton (as the hydrochloride salt).
Expected 13C NMR Spectral Features:
-
Signals for the carbon atoms of the aromatic rings, the pyrazolopyrimidine core, and the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. The Certificate of Analysis confirms that the LCMS data is consistent with the structure of this compound.[2] A detailed high-resolution mass spectrum and fragmentation analysis would be required for full characterization.
Anticipated Fragmentation Pattern: Based on the structure of Ibrutinib, the primary fragmentation of N-piperidine Ibrutinib would likely involve cleavage of the bond between the piperidine ring and the pyrazolopyrimidine core.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of a compound. A Certificate of Analysis for this compound reports a purity of 98.06% by HPLC.[2] While the specific method is not detailed, a typical reversed-phase HPLC method for Ibrutinib and related substances would involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile, with UV detection.[1]
X-ray Crystallography
To date, there is no publicly available information on the crystal structure of this compound from either X-ray powder diffraction (XRPD) or single-crystal X-ray diffraction. Such an analysis would provide definitive information on the solid-state conformation, bond lengths, bond angles, and crystal packing of the molecule.
Mechanism of Action and Signaling Pathway
This compound functions as a reversible inhibitor of Bruton's tyrosine kinase. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4] Upon activation of the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB that promote cell survival.[2] By inhibiting BTK, this compound blocks this signaling cascade, thereby inhibiting the proliferation and survival of B-cells.
The BTK signaling pathway is illustrated in the following diagram:
Caption: The inhibitory action of this compound on the BTK signaling pathway.
Proposed Workflow for Structural Analysis
A comprehensive structural analysis of this compound would follow a logical progression of experiments to confirm its identity, purity, and detailed structure. A proposed workflow is outlined below.
Caption: A proposed experimental workflow for the comprehensive structural analysis of this compound.
Conclusion
This compound is a significant molecule in the study of BTK inhibition and for the development of novel therapeutics such as PROTACs. While a complete public dataset for its structural analysis is not available, this guide provides a framework based on the known properties and analytical techniques applied to its parent compound, Ibrutinib. Further research, particularly the publication of detailed spectroscopic and crystallographic data, will be invaluable to the scientific community for the full structural elucidation of this compound and to facilitate the development of the next generation of kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascopubs.org [ascopubs.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]
- 6. ctppc.org [ctppc.org]
- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Early-Stage Research on Ibrutinib-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and development of Proteolysis Targeting Chimeras (PROTACs) utilizing Ibrutinib and its derivatives as a warhead for targeting Bruton's tyrosine kinase (BTK). This document details the mechanism of action, summarizes key quantitative data from seminal studies, outlines detailed experimental protocols, and provides visual diagrams of critical pathways and workflows.
Introduction: Overcoming Ibrutinib Resistance
Ibrutinib is a potent, first-in-class covalent inhibitor of Bruton's tyrosine kinase (BTK) and has become a cornerstone therapy for various B-cell malignancies.[1][2] It functions by irreversibly binding to a cysteine residue at position 481 (C481) in the active site of BTK, thereby blocking its kinase activity and downstream B-cell receptor (BCR) signaling.[2] However, the emergence of resistance, predominantly through the C481S mutation which prevents this covalent binding, presents a significant clinical challenge.[3][1][4]
PROTAC technology offers a novel therapeutic strategy to overcome this resistance.[5][6] Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs are heterobifunctional molecules designed to eliminate a target protein entirely. They achieve this by hijacking the cell's own ubiquitin-proteasome system. An Ibrutinib-based PROTAC consists of three components: a "warhead" that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (most commonly Cereblon [CRBN]), and a chemical linker connecting the two.[7][8] This ternary complex formation (BTK-PROTAC-E3 Ligase) leads to the polyubiquitination of BTK, marking it for degradation by the 26S proteasome.[2] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.[2]
A key molecule in this field is N-piperidine Ibrutinib hydrochloride , a reversible Ibrutinib derivative. Its reversible binding nature makes it an effective BTK ligand for PROTAC synthesis, enabling potent degradation of both wild-type (WT) BTK and the clinically relevant C481S mutant.[9][10][11][12]
Mechanism of Action and Key Signaling Pathways
The primary mechanism of an Ibrutinib-based PROTAC is the induced degradation of BTK. This action effectively removes the kinase from the cell, abrogating its function regardless of mutations in the active site that confer resistance to covalent inhibitors.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 6. bpccb.tsinghua.edu.cn [bpccb.tsinghua.edu.cn]
- 7. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - CD Bioparticles [cd-bioparticles.net]
- 11. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
N-piperidine Ibrutinib Hydrochloride: A Technical Guide for its Exploration as a Chemical Probe for Bruton's Tyrosine Kinase (BTK)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-piperidine Ibrutinib hydrochloride, a reversible derivative of the covalent Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib. This document details its potential application as a chemical probe for studying BTK biology, particularly in contexts where a reversible binding mode is advantageous, such as in studies of drug-target residence time and for comparative analysis with irreversible inhibitors. We present its known biochemical activity, outline detailed experimental protocols for its characterization, and provide a framework for its use in cellular and biochemical assays.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell antigen receptor (BCR) signaling and is a clinically validated target for the treatment of various B-cell malignancies.[1][2] Ibrutinib, a potent and irreversible inhibitor of BTK, has demonstrated significant clinical efficacy.[3] However, the irreversible nature of Ibrutinib, which forms a covalent bond with a cysteine residue (C481) in the active site of BTK, can present challenges in distinguishing between the effects of continuous target inhibition and the kinetics of target engagement and turnover.[4] Furthermore, the emergence of resistance mutations at the C481 site has prompted the development of alternative inhibitory strategies.[5]
This compound is an analog of Ibrutinib that lacks the reactive acrylamide warhead, rendering it a reversible inhibitor of BTK.[5][6][7] This characteristic makes it a valuable tool for dissecting the specific contributions of reversible versus irreversible BTK inhibition in various biological systems. This guide aims to provide researchers with the necessary information to effectively utilize this compound as a chemical probe for BTK.
Biochemical and Cellular Activity
This compound is a potent inhibitor of both wild-type (WT) BTK and the common C481S mutant, which confers resistance to Ibrutinib.[5][8] Its reversible binding nature allows for the study of equilibrium binding events and the direct comparison with its covalent counterpart.
Quantitative Data
The following table summarizes the reported inhibitory activities of this compound and, for comparison, the parent compound Ibrutinib.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | WT BTK | 51.0 | In vitro kinase assay | [5][6] |
| This compound | C481S BTK | 30.7 | In vitro kinase assay | [5][6] |
| Ibrutinib | WT BTK | 0.5 | In vitro kinase assay | [3] |
| Ibrutinib | C481S BTK | 46 | In vitro kinase assay | [9] |
BTK Signaling Pathway
BTK is a key signaling node downstream of the B-cell receptor (BCR). Its activation triggers a cascade of phosphorylation events leading to the activation of transcription factors that regulate B-cell proliferation, survival, and differentiation.[10][11][12] Understanding this pathway is crucial for interpreting the effects of BTK inhibitors.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Synthesis and purification process of ibrutinib intermediates | Semantic Scholar [semanticscholar.org]
- 3. Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and Acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]
- 8. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Method for preparing ibrutinib - Eureka | Patsnap [eureka.patsnap.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for N-piperidine Ibrutinib Hydrochloride in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing N-piperidine Ibrutinib hydrochloride as a Bruton's Tyrosine Kinase (BTK) ligand. PROTACs are emerging as a powerful therapeutic modality to induce targeted protein degradation, and Ibrutinib-based PROTACs have shown promise in overcoming drug resistance and improving selectivity.
Introduction to Ibrutinib-based PROTACs
Ibrutinib is a potent inhibitor of Bruton's Tyrosine Kinase (BTK), a crucial enzyme in B-cell receptor (BCR) signaling pathways. Dysregulation of BTK activity is implicated in various B-cell malignancies.[1][2] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3][4] By incorporating an Ibrutinib derivative, such as N-piperidine Ibrutinib, as the target-binding moiety (warhead), it is possible to create PROTACs that specifically target BTK for degradation. This approach offers potential advantages over traditional inhibition, including the ability to target mutated, drug-resistant forms of the protein and a more sustained downstream signaling inhibition.[1][3][5]
This compound serves as a reversible Ibrutinib derivative, making it a suitable starting point for PROTAC synthesis. It acts as a potent BTK inhibitor for both wild-type (WT) and C481S mutant BTK.[6][7][8]
Key Concepts and Signaling Pathways
PROTAC Mechanism of Action
The general mechanism of a BTK-targeting PROTAC involves the formation of a ternary complex between the PROTAC, the BTK protein, and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the BTK protein. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.
Caption: General mechanism of BTK degradation by a PROTAC.
BTK Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream effectors like PLCγ2, leading to the activation of transcription factors such as NF-κB, which promotes B-cell proliferation and survival.[2][9]
Caption: Simplified BTK signaling pathway in B-cells.
Quantitative Data Summary
The following tables summarize the biological activity and pharmacokinetic properties of various Ibrutinib-based PROTACs.
Table 1: In Vitro Biological Activity of Ibrutinib-based PROTACs
| Compound | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MT802 | CRBN | 6.2 | 99 | Varies | [1] |
| SJF620 | CRBN | 7.9 | 95 | Varies | [1][6] |
| SJF608 | CRBN | 8.3 | 91 | Varies | [1] |
| Compound 15 | CRBN | 3.18 | 99.9 | RAW264.7 | [10] |
| P13I | CRBN | ~10 (73% degradation) | - | RAMOS | [9] |
| SJF638 | VHL | 374 | 49 | Varies | [1] |
| SJF678 | VHL | 162 | 50 | Varies | [1] |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of degradation observed.
Table 2: Pharmacokinetic Properties of Selected Ibrutinib-based PROTACs in Mice
| Compound | Clearance (mL/min/kg) | Half-Life (t1/2) (h) | Cmax (µg/mL) | Exposure (AUC) (min*ng/mL) | Reference |
| MT802 | 1662 | 0.119 | 0.073 | 10.2 | [1] |
| SJF620 | 40.8 | 1.64 | 2.1 | 405 | [1] |
| SJF608 | 102 | 1.62 | 0.831 | 166 | [1] |
Experimental Protocols
This section provides a generalized protocol for the synthesis of an Ibrutinib-based PROTAC, exemplified by the synthesis of a molecule similar to SJF638, which links N-piperidine Ibrutinib to a VHL ligand via an amide bond.[1]
General Synthetic Workflow
Caption: General workflow for Ibrutinib-PROTAC synthesis.
Materials and Reagents
-
This compound
-
ω-bromo t-butyl ester linker (e.g., tert-butyl 4-bromobutanoate)
-
VHL or CRBN E3 ligase ligand with a free amine group
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Anhydrous solvents
-
Reagents for purification (e.g., silica gel for column chromatography)
Step 1: Alkylation of N-piperidine Ibrutinib
-
Dissolve this compound in anhydrous DMF.
-
Add a base such as triethylamine (Et3N) to neutralize the hydrochloride and deprotonate the piperidine nitrogen.
-
Add the ω-bromo t-butyl ester linker to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the t-butyl ester intermediate.[1]
Step 2: Deprotection of the t-butyl ester
-
Dissolve the purified t-butyl ester intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to yield the carboxylic acid intermediate. This intermediate is often used in the next step without further purification.[1]
Step 3: Amide Coupling with E3 Ligase Ligand
-
Dissolve the carboxylic acid intermediate in anhydrous DMF.
-
Add the amine-containing E3 ligase ligand (e.g., VHL or CRBN ligand).
-
Add a coupling agent such as PyBOP and a base like Et3N or DIPEA.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC) or silica gel column chromatography.[1]
Characterization
The final product should be characterized by:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
An example of characterization data for a similar compound can be found in the literature, showing specific chemical shifts in NMR spectra.[1]
Conclusion
The synthesis of PROTACs using this compound provides a versatile platform for the development of novel therapeutics targeting BTK. The protocols outlined above, along with the provided data and diagrams, offer a comprehensive guide for researchers in the field of targeted protein degradation. Optimization of the linker and the choice of E3 ligase ligand are critical for achieving potent and selective BTK degradation with favorable pharmacokinetic properties.[1][11]
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Discovery of Ibrutinib-based BTK PROTACs with in vivo anti-inflammatory efficacy by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-piperidine Ibrutinib Hydrochloride in BTK-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-piperidine Ibrutinib hydrochloride as a ligand for Bruton's tyrosine kinase (BTK) in the development of Proteolysis Targeting Chimeras (PROTACs). This document includes key quantitative data for several Ibrutinib-based PROTACs, detailed experimental protocols for their synthesis and evaluation, and diagrams of the relevant signaling pathways.
Introduction to BTK PROTACs
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and survival.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a key therapeutic target. Ibrutinib, a potent BTK inhibitor, has shown significant clinical success. However, challenges such as acquired resistance, notably through the C481S mutation, and off-target effects necessitate the development of alternative therapeutic strategies.[1][2]
PROTACs are bifunctional molecules that offer a novel approach to target BTK. They function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to induce the degradation of the target protein. A PROTAC consists of a ligand that binds to the target protein (in this case, a derivative of Ibrutinib), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound serves as a reversible derivative of Ibrutinib, making it a suitable ligand for the synthesis of BTK-targeting PROTACs.[2] These PROTACs have demonstrated the ability to effectively degrade both wild-type (WT) BTK and the Ibrutinib-resistant C481S mutant.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of several Ibrutinib-based PROTACs.
Table 1: Inhibitory and Degradation Activity of N-piperidine Ibrutinib and Derived PROTACs
| Compound | Target | IC50 (nM) [WT BTK] | IC50 (nM) [C481S BTK] | DC50 (nM) [Cell Line] | Dmax (%) | E3 Ligase Ligand | Reference |
| N-piperidine Ibrutinib HCl | BTK | 51.0 | 30.7 | N/A | N/A | N/A | [2] |
| SJF620 | BTK | N/A | N/A | 7.9 [Mino cells] | >95 | Pomalidomide | [2] |
| P13I | BTK | N/A | N/A | ~10 [RAMOS cells] | 89 | Pomalidomide | [3] |
| L6 | BTK | N/A | N/A | 3.8 [Ramos cells] | N/A | Lenalidomide | |
| MT-802 | BTK | ~50 | ~20 | ~15 [XLA cells] | >99 | Pomalidomide | |
| Compound 15 | BTK | N/A | N/A | 3.18 [Ramos cells] | 99.9 | Pomalidomide |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Signaling Pathways
Experimental Protocols
Protocol 1: Synthesis of an Ibrutinib-based PROTAC using N-piperidine Ibrutinib
This protocol provides a general method for synthesizing a BTK-targeting PROTAC by coupling N-piperidine Ibrutinib with a linker and an E3 ligase ligand (e.g., pomalidomide).
Materials:
-
This compound
-
Amine-reactive linker (e.g., PEG-based linker with an NHS ester)
-
Pomalidomide derivative with a free amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) system
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to neutralize the hydrochloride salt and act as a base.
-
In a separate vial, dissolve the amine-reactive linker (1 equivalent) in anhydrous DMF.
-
Add the linker solution dropwise to the N-piperidine Ibrutinib solution while stirring at room temperature.
-
Allow the reaction to proceed for 2-4 hours, monitoring by LC-MS.
-
-
Coupling with E3 Ligase Ligand:
-
Once the first coupling is complete, add the pomalidomide derivative (1 equivalent) and additional DIPEA (1-2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature overnight. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by preparative HPLC using a suitable gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Collect the fractions containing the desired PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using analytical LC-MS and NMR spectroscopy.
-
Protocol 2: Western Blotting for BTK Degradation
This protocol details the procedure for assessing BTK protein degradation in cells treated with an Ibrutinib-based PROTAC.
Materials:
-
Cell line expressing BTK (e.g., Ramos, Mino)
-
Complete cell culture medium
-
Ibrutinib-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate at an appropriate density and allow them to adhere overnight (for adherent cells) or grow to a suitable concentration (for suspension cells).
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) or DMSO for the desired time (e.g., 4, 8, 24 hours).
-
For mechanism validation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the anti-GAPDH primary antibody and corresponding secondary antibody as a loading control.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BTK band intensity to the loading control.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of BTK-targeting PROTACs on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Ibrutinib-based PROTAC
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the PROTAC or DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Protocol 4: In Vivo BTK Degradation in a Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of BTK-targeting PROTACs in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
-
Tumor cells (e.g., human lymphoma cell line)
-
Ibrutinib-based PROTAC
-
Vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80)
-
Tools for oral gavage and tissue collection
-
Equipment for tissue homogenization and protein extraction
Procedure:
-
Tumor Xenograft Model:
-
Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
PROTAC Administration:
-
Formulate the PROTAC in a suitable vehicle for oral administration.
-
Administer the PROTAC or vehicle to the mice daily by oral gavage at a predetermined dose (e.g., 10-100 mg/kg).
-
Monitor the body weight and tumor volume of the mice regularly.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues (e.g., spleen, bone marrow).
-
Homogenize the tissues and extract proteins as described in the Western blotting protocol.
-
Analyze the levels of BTK protein in the tissue lysates by Western blotting to assess in vivo degradation.
-
Further analysis can include immunohistochemistry (IHC) to visualize BTK expression in the tumor tissue.
-
Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions for their specific experimental setup, cell lines, and reagents. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-piperidine Ibrutinib Hydrochloride in Cell-Based BTK Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing N-piperidine Ibrutinib hydrochloride in the development and characterization of Bruton's tyrosine kinase (BTK) degraders in cell-based assays. This document is intended for researchers, scientists, and drug development professionals working in oncology, immunology, and targeted protein degradation.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a prime therapeutic target.[3] Ibrutinib, a potent and irreversible BTK inhibitor, has shown significant clinical efficacy.[2] However, challenges such as acquired resistance, notably through mutations like C481S, and off-target effects necessitate the development of alternative therapeutic strategies.[2][4]
Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), offers a novel approach to overcome the limitations of traditional inhibitors. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] this compound is a reversible derivative of Ibrutinib, making it a valuable warhead for the synthesis of BTK-targeting PROTACs.[5][6][7][8] These degraders have the potential to eliminate both the enzymatic and scaffolding functions of BTK and can be effective against inhibitor-resistant mutants.[2][4]
Data Presentation
The following tables summarize the in vitro efficacy of various BTK inhibitors and degraders, including those developed using an N-piperidine Ibrutinib-like scaffold.
Table 1: Inhibitory Activity of BTK Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| N-piperidine Ibrutinib HCl | Wild-Type BTK | 51.0 | In vitro kinase assay | [5][6][7][8] |
| N-piperidine Ibrutinib HCl | C481S Mutant BTK | 30.7 | In vitro kinase assay | [5][6][7][8] |
| Ibrutinib | Wild-Type BTK | ~0.5 | In vitro kinase assay | [9] |
| GDC-0853 (Fenebrutinib) | Wild-Type BTK | 12.6 ± 1.4 | TMD8 Cells | [1] |
Table 2: Degradation Potency and Cellular Efficacy of BTK PROTACs
| PROTAC | BTK Ligand | E3 Ligase Ligand | DC50 (nM) | Cell Line | Cell Viability IC50/GI50 (nM) | Reference |
| SJF620 | N-piperidine Ibrutinib | Pomalidomide | 7.9 | Not Specified | Not Specified | [5][6][7][8] |
| SJF608 | N-piperidine Ibrutinib | Pomalidomide | 8.3 | Not Specified | Not Specified | [5] |
| SJF638 | N-piperidine Ibrutinib | Pomalidomide | 374 | Not Specified | Not Specified | [5] |
| SJF678 | N-piperidine Ibrutinib | Pomalidomide | 162 | Not Specified | Not Specified | [5] |
| P13I | Ibrutinib | Pomalidomide | ~10 | Ramos | 1.5 | [2][9] |
| PTD10 | GDC-0853 | Pomalidomide | 0.5 ± 0.2 | Ramos | 1.4 ± 0.2 (TMD8) | [1] |
| MT-802 | Reversible Ibrutinib analog | Pomalidomide | ~9 | Namalwa | Not Specified | [9] |
DC50: Concentration required to degrade 50% of the target protein. IC50/GI50: Concentration resulting in 50% inhibition of cell viability or growth.
Experimental Protocols
Protocol 1: Cell-Based BTK Degradation Assay via Western Blotting
This protocol details the steps to assess the degradation of BTK in a selected B-cell lymphoma cell line (e.g., Ramos, JeKo-1, TMD8) following treatment with an this compound-based PROTAC.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, ATCC CRL-1596)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., Bortezomib, MG132) (for mechanistic studies)
-
96-well or 6-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-BTK, Mouse anti-Actin or anti-GAPDH
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Culture and Treatment:
-
Culture the selected B-cell lymphoma cell line according to standard protocols.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of the this compound-based PROTAC and control compounds (e.g., this compound alone, E3 ligase ligand alone) in complete culture medium. Use DMSO as a vehicle control.
-
Treat the cells with the compounds for a specified time course (e.g., 2, 4, 8, 18, 24 hours). A typical treatment duration to observe degradation is 18-24 hours.[10]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BTK (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To ensure equal protein loading, probe the membrane with a primary antibody against a housekeeping protein like actin or GAPDH.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the BTK band intensity to the corresponding loading control band intensity. The percentage of BTK degradation can be calculated relative to the vehicle-treated control.
-
Mechanistic Validation (Optional): To confirm that the observed BTK degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., 1 µM Bortezomib or 10 µM MG132) for 1-2 hours before adding the BTK degrader.[4] A rescue of BTK degradation in the presence of the proteasome inhibitor confirms the mechanism of action.
Protocol 2: Cell Viability Assay (MTT or MTS-based)
This protocol is for assessing the effect of BTK degradation on the viability and proliferation of B-cell lymphoma cells.
Materials:
-
B-cell lymphoma cell line
-
Complete cell culture medium
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
96-well clear-bottom cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the B-cell lymphoma cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells per well in 100 µL of medium).
-
-
Compound Treatment:
-
Prepare serial dilutions of the BTK degrader and control compounds in culture medium.
-
Add the compounds to the respective wells. Include wells with vehicle (DMSO) only as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plates for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.
-
-
MTT/MTS Assay:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[11]
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. The formazan product is soluble in the culture medium.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 or GI50 value using non-linear regression analysis.
-
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Caption: Mechanism of action of a BTK-targeting PROTAC.
Caption: Experimental workflow for evaluating BTK degraders in cell-based assays.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpccb.tsinghua.edu.cn [bpccb.tsinghua.edu.cn]
- 3. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. gentaur.com [gentaur.com]
- 9. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: In Vivo Formulation of N-piperidine Ibrutinib Hydrochloride for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Its role in disrupting this pathway has made it a cornerstone therapy for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2] Ibrutinib is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[3][4] This poor solubility presents a significant challenge for preclinical in vivo studies, where consistent and bioavailable formulations are essential for obtaining reliable pharmacokinetic and pharmacodynamic data.
This application note provides detailed protocols for preparing N-piperidine Ibrutinib hydrochloride in two common formulation types suitable for animal studies: a co-solvent solution and a suspension.
Physicochemical Properties
Ibrutinib hydrochloride's solubility is pH-dependent, with increased solubility at lower pH values.[3][5] However, it remains practically insoluble in neutral aqueous solutions.[3][5] Understanding these properties is crucial for selecting an appropriate formulation strategy.
| Property | Value | Reference |
| Chemical Name | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one hydrochloride | [3] |
| Molecular Formula | C₂₅H₂₄N₆O₂ · HCl | [3] |
| Molecular Weight | 477.0 g/mol (for HCl salt); 440.5 g/mol (for free base) | [3] |
| Appearance | White to off-white solid | [3] |
| pKa | 3.7 - 4.0 | [3] |
| Solubility (Free Base) | DMSO: ~30 mg/mLEthanol: ~0.25 mg/mLWater (pH 8): ~0.013 mg/mL | [6] |
| Solubility (HCl Salt) | Water (pH 1.2, 37°C): 7.37 mg/mLWater (pH 4.5, 37°C, 24h): 0.46 mg/mLWater (pH 6.8, 37°C, 24h): 0.41 mg/mL | [5] |
Mechanism of Action: BTK Inhibition
Ibrutinib covalently binds to a cysteine residue (Cys-481) in the active site of BTK, leading to its irreversible inhibition.[1] This blocks the downstream signaling necessary for B-cell proliferation, trafficking, and survival.
Caption: Ibrutinib inhibits BTK, blocking the BCR signaling cascade.
Experimental Protocols
Safety Precaution: Ibrutinib is a potent cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All procedures should be performed in a chemical fume hood or a biological safety cabinet.
Protocol 1: Co-Solvent Formulation (for Oral or IP Administration)
This protocol is suitable for achieving a clear solution, which is often preferred for parenteral routes or when dose accuracy is paramount. The final concentration of DMSO should be minimized to avoid vehicle-induced toxicity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
Example Formulation Composition:
| Component | Percentage (v/v) | Purpose |
| DMSO | 5 - 10% | Solubilizing Agent |
| PEG300 | 30 - 40% | Co-solvent / Viscosity enhancer |
| Saline or PBS | 50 - 65% | Vehicle |
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, dose per animal (mg/kg), and dosing volume (e.g., 10 mL/kg). Calculate the required mass of Ibrutinib HCl and the volume of each vehicle component.
-
Initial Solubilization: Weigh the precise amount of Ibrutinib HCl and place it in a sterile conical tube. Add the calculated volume of DMSO.
-
Dissolution: Vortex the mixture thoroughly until the Ibrutinib HCl is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Addition of Co-solvent: Add the calculated volume of PEG300 to the DMSO solution. Vortex again until the solution is homogeneous.
-
Final Dilution: Slowly add the sterile saline or PBS to the mixture in a dropwise manner while vortexing. This gradual addition is critical to prevent precipitation of the drug.
-
Final Inspection: Once all the vehicle has been added, vortex for an additional 1-2 minutes. Visually inspect the final formulation to ensure it is a clear, precipitate-free solution.
-
Storage: Use the formulation immediately. Aqueous solutions of Ibrutinib are not recommended for long-term storage; prepare fresh daily.[6]
Caption: Workflow for preparing a co-solvent Ibrutinib HCl formulation.
Protocol 2: Suspension Formulation (for Oral Gavage)
A suspension is a suitable alternative when higher concentrations are needed that cannot be achieved in a co-solvent system or to minimize the use of organic solvents.
Materials:
-
This compound
-
Suspending Agent: 0.5% (w/v) Methylcellulose or 1% (w/v) Carboxymethylcellulose (CMC)
-
Wetting Agent: 0.1% - 0.5% (v/v) Tween 80
-
Vehicle: Purified Water
-
Mortar and pestle
-
Graduated cylinders and magnetic stir plate
Example Formulation Composition:
| Component | Concentration | Purpose |
| Methylcellulose | 0.5% (w/v) | Suspending Agent |
| Tween 80 | 0.2% (v/v) | Wetting Agent |
| Purified Water | q.s. to 100% | Vehicle |
Procedure:
-
Prepare Vehicle: Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated (60-70°C) purified water while stirring. Once dispersed, cool the solution in an ice bath with continued stirring until it becomes clear and viscous. Add Tween 80 to the final vehicle.
-
Weigh Drug: Accurately weigh the required amount of Ibrutinib HCl powder.
-
Trituration: Place the Ibrutinib HCl powder in a mortar. Add a small amount of the prepared vehicle (just enough to form a thick, smooth paste) and triturate with the pestle until the powder is uniformly wetted. This step is crucial to prevent clumping.
-
Gradual Dilution: Slowly add the remaining vehicle to the mortar in small increments while continuously stirring and mixing to ensure a uniform suspension.
-
Homogenization: Transfer the suspension to a beaker and use a magnetic stirrer to mix for at least 30 minutes before dosing to ensure homogeneity.
-
Dosing: Maintain continuous stirring during the dosing procedure to prevent the drug from settling, ensuring each animal receives a consistent dose.
Caption: Workflow for preparing a suspension Ibrutinib HCl formulation.
Animal Dosing and Vehicle Considerations
-
Tolerability: Always conduct a vehicle tolerability study in a small cohort of animals before initiating the main experiment to ensure the formulation does not cause adverse effects.
-
Route of Administration: The co-solvent formulation can be used for oral gavage or intraperitoneal (IP) injection (if sterile-filtered). The suspension is only suitable for oral gavage.
-
Dosing Volume: Typical oral gavage volumes are 5-10 mL/kg for mice and rats. IP injection volumes should be lower.
-
Stability: As a best practice, all formulations should be prepared fresh on the day of use and protected from light.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20170305914A1 - Acid addition salt of ibrutinib - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note & Protocol: Assessing BTK Occupancy with N-piperidine Ibrutinib hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a key therapeutic target.[4] Ibrutinib, a potent and irreversible inhibitor of BTK, has shown significant clinical efficacy.[4] N-piperidine Ibrutinib hydrochloride is a derivative of Ibrutinib. This document provides detailed protocols for assessing the target engagement and occupancy of BTK by this compound in both biochemical and cellular contexts.
This compound is a potent BTK inhibitor with reported IC50 values of 51.0 nM for wild-type (WT) BTK and 30.7 nM for the C481S mutant BTK.[5][6] Understanding the degree and duration of BTK occupancy is crucial for elucidating its mechanism of action and for the development of effective therapeutic strategies.
This application note details three distinct methods for quantifying BTK occupancy: a competitive binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a cellular thermal shift assay (CETSA) for in-cell target engagement, and a mass spectrometry-based approach for direct measurement of covalent modification.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and its parent compound, Ibrutinib.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | WT BTK | In vitro kinase assay | 51.0 | [5][6] |
| This compound | C481S BTK | In vitro kinase assay | 30.7 | [5][6] |
| Ibrutinib | WT BTK | In vitro kinase assay | 0.5 | [4] |
| Ibrutinib | B-cell line | Cell-based assay | 11 | [4] |
| Treatment | Dose | Time Point | BTK Occupancy (%) | Reference |
| Ibrutinib | 420 mg/day | 4 hours | ~96-99 | [7] |
| Ibrutinib | 420 mg/day | 24 hours | ~96-99 | [7] |
| Ibrutinib | 560 mg/day | 4 hours | ~96-99 | [7] |
| Ibrutinib | 560 mg/day | 24 hours | ~96-99 | [7] |
Signaling Pathway and Experimental Workflow
Caption: BTK Signaling Pathway Inhibition.
Caption: Experimental Workflow for BTK Occupancy.
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay format and measures the binding of the test compound to BTK by competing with a fluorescently labeled tracer.
Materials:
-
Recombinant human BTK protein
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled tracer (ATP-competitive)
-
This compound
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compound in Kinase Buffer to the desired final concentrations.
-
Assay Plate Preparation:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of the Alexa Fluor™ 647-labeled tracer to all wells.
-
-
Reaction Initiation:
-
Prepare a solution of recombinant BTK and Eu-anti-Tag Antibody in Kinase Buffer.
-
Add 5 µL of the BTK/Antibody mixture to each well to start the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known BTK inhibitor (100% inhibition).
-
Plot the normalized data against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value. The percentage of BTK occupancy can be inferred from the degree of tracer displacement.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA measures target engagement in intact cells by assessing the thermal stabilization of the target protein upon ligand binding.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-BTK antibody
Procedure:
-
Cell Treatment:
-
Culture Ramos cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Heating:
-
Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble BTK in each sample by SDS-PAGE and Western blotting using an anti-BTK antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble BTK relative to the unheated control against the temperature for both the vehicle- and drug-treated samples.
-
Determine the melting temperature (Tm) for each condition. A shift in the Tm (ΔTm) in the drug-treated sample indicates target engagement.
-
Protocol 3: Mass Spectrometry-Based Occupancy Assessment
This method directly measures the covalent modification of BTK by this compound.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Lysis:
-
Treat Ramos cells with this compound or DMSO as described in the CETSA protocol.
-
Lyse the cells and quantify the protein concentration.
-
-
Sample Preparation for Mass Spectrometry:
-
Take a defined amount of protein lysate (e.g., 50 µg).
-
Reduce disulfide bonds with DTT at 60°C for 30 minutes.
-
Alkylate free cysteine residues with IAM in the dark at room temperature for 20 minutes.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Desalt the digested peptides using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the most abundant peptides.
-
-
Data Analysis:
-
Search the MS/MS data against a human protein database to identify peptides.
-
Specifically look for the peptide containing the Cys-481 residue of BTK.
-
Compare the spectra from the vehicle- and drug-treated samples to identify the peptide with a mass shift corresponding to the adduction of this compound.
-
Quantify the peak areas of the modified and unmodified Cys-481 containing peptides to determine the percentage of BTK occupancy.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Cellular Uptake and Distribution of N-piperidine Ibrutinib Hydrochloride-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document provides detailed application notes and protocols for studying the cellular uptake and distribution of a specific class of PROTACs: those based on N-piperidine Ibrutinib hydrochloride. These PROTACs are designed to target Bruton's tyrosine kinase (BTK), a key signaling protein implicated in various B-cell malignancies. Understanding the cellular pharmacology of these molecules is critical for their development as effective therapeutics.
These notes offer a guide to the essential experimental procedures for characterizing the cellular activity of this compound-based PROTACs, from initial cell viability assessment to the confirmation of target protein degradation and downstream signaling effects.
Core Concepts: The PROTAC Mechanism of Action
Ibrutinib-based PROTACs are hetero-bifunctional molecules. One end incorporates a derivative of Ibrutinib, which serves as the "warhead" to bind to BTK. The other end features a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). A chemical linker connects these two components. Once inside the cell, the PROTAC facilitates the formation of a ternary complex between BTK and the E3 ligase, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[1][2] This event-driven, catalytic process distinguishes PROTACs from traditional small-molecule inhibitors that rely on sustained occupancy of the target's active site.[1]
Quantitative Data Summary
The efficacy of Ibrutinib-based PROTACs is typically quantified by their ability to induce degradation of BTK (DC50) and to inhibit cell growth (IC50 or GI50). The following tables summarize key quantitative data for several published this compound-based and other relevant Ibrutinib-based PROTACs.
| PROTAC | E3 Ligase Ligand | Linker Length (atoms) | Target Cell Line | DC50 (nM) | Reference(s) |
| MT-802 | Pomalidomide | 8 | Namalwa | ~9 | [1] |
| P13I | Pomalidomide | Not specified | HBL-1 | ~1.5 | [1] |
| L6 | Lenalidomide | Not specified | Ramos | 3.8 | [3] |
| SJF620 | Not specified | Not specified | Not specified | 7.9 | [4][5] |
| RC-1 | Pomalidomide | Not specified | MOLM-14 | 6.6 | |
| Compound 15 | Pomalidomide | Not specified | THP-1 | 3.18 | [6] |
Table 1: BTK Degradation Efficiency (DC50) of Ibrutinib-Based PROTACs. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein.
| PROTAC | Target Cell Line | Assay Duration | IC50/GI50 (nM) | Reference(s) |
| Ibrutinib | HBL-1 | 3 days | 2.5 | [1] |
| P13I | HBL-1 | 3 days | 1.5 | [1] |
| Ibrutinib | HBL-1 (Ibrutinib-resistant) | Not specified | ~700 | [7] |
| L6 | HBL-1 (Ibrutinib-resistant) | Not specified | ~22.5 | [3] |
Table 2: Cell Viability Inhibition (IC50/GI50) of Ibrutinib and Ibrutinib-Based PROTACs. IC50/GI50 is the concentration of the compound that inhibits 50% of cell growth.
Experimental Protocols
The following section provides detailed protocols for key experiments to characterize the cellular uptake and activity of this compound-based PROTACs.
Cell Viability Assay (MTS/MTT)
This assay determines the effect of the PROTAC on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Lymphoma cell lines (e.g., Ramos, HBL-1, DOHH2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ibrutinib-based PROTAC stock solution (in DMSO)
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete medium per well.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. Add 100 µL of the diluted PROTAC to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution and shake on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement: Read the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blot for BTK Degradation
This protocol is used to quantify the degradation of BTK protein following PROTAC treatment.
Materials:
-
6-well cell culture plates
-
Lymphoma cell lines
-
Complete culture medium
-
Ibrutinib-based PROTAC
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (anti-BTK and anti-β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the BTK band intensity to the β-actin loading control to determine the percentage of BTK degradation and calculate the DC50 value.[5][8]
Immunofluorescence for Intracellular Localization
This protocol allows for the visualization of the PROTAC's subcellular distribution. This often requires a fluorescently labeled PROTAC or a specific antibody against the PROTAC, which may not always be available. An alternative is to stain for the target protein (BTK) to observe its reduction in specific cellular compartments.
Materials:
-
Glass coverslips or imaging-grade multi-well plates
-
Adherent or suspension cells
-
Fluorescently labeled PROTAC or primary antibody against the PROTAC/BTK
-
Fluorescently labeled secondary antibody (if applicable)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with the fluorescently labeled PROTAC for various time points.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA for 1 hour.
-
Staining (if not using a labeled PROTAC): Incubate with the primary antibody against BTK overnight at 4°C. Wash and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto slides with mounting medium, and visualize using a fluorescence or confocal microscope.
Flow Cytometry for Apoptosis Analysis
This method quantifies the induction of apoptosis in cells treated with the PROTAC.
Materials:
-
Lymphoma cell lines
-
Ibrutinib-based PROTAC
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer and analyze the cells by flow cytometry within 1 hour.[9]
Signaling Pathway Analysis
Ibrutinib-based PROTACs, by degrading BTK, are expected to inhibit the B-cell receptor (BCR) signaling pathway.[2] This can be assessed by examining the phosphorylation status of downstream signaling molecules.
To confirm the inhibition of this pathway, Western blotting can be performed as described above, using primary antibodies against the phosphorylated forms of key downstream proteins such as PLCγ2, Akt, and ERK.[1][2] A reduction in the levels of these phosphorylated proteins following PROTAC treatment would indicate successful pathway inhibition.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the preclinical evaluation of this compound-based PROTACs. By systematically assessing cell viability, target degradation, intracellular distribution, and impact on signaling pathways, researchers can effectively characterize the cellular pharmacology of these novel therapeutic agents and advance their development for the treatment of B-cell malignancies and other BTK-dependent diseases.
References
- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pelagobio.com [pelagobio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cellidx.com [cellidx.com]
measuring DC50 of BTK degraders synthesized from N-piperidine Ibrutinib hydrochloride
Application Note & Protocols
Topic: Measuring the DC50 of BTK Degraders Synthesized from N-piperidine Ibrutinib Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation and survival of B-cells.[1][2] This has made it a key therapeutic target for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3] Ibrutinib, a first-generation BTK inhibitor, has shown significant clinical success; however, challenges such as acquired resistance, often through mutations like C481S, and off-target effects have emerged.[2][4]
Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), offers a novel strategy to overcome these limitations.[5] BTK degraders are bifunctional molecules that induce the degradation of the BTK protein rather than merely inhibiting it.[2] These degraders typically consist of a ligand that binds to BTK, a linker, and a ligand for an E3 ubiquitin ligase (e.g., Cereblon).[3][6] This induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[6]
This compound is a reversible Ibrutinib derivative that serves as a potent BTK ligand for synthesizing BTK-targeting PROTACs.[7][8] Several potent PROTAC BTK degraders have been developed using this scaffold, demonstrating effective degradation of both wild-type and C481S mutant BTK.[7][9]
A key metric for evaluating the potency of a protein degrader is the DC50 value, which is the concentration of the compound that results in 50% degradation of the target protein.[10][11] This application note provides a detailed protocol for determining the DC50 of novel BTK degraders synthesized from this compound using Western Blotting.
Principle of Action and Assay
BTK degraders function by hijacking the cell's own ubiquitin-proteasome system. The degrader molecule simultaneously binds to BTK and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the BTK protein with ubiquitin chains, marking it for destruction by the proteasome. This catalytic process allows a single degrader molecule to trigger the degradation of multiple target protein molecules.[10]
The DC50 is determined by treating cultured cells with a range of degrader concentrations. Following an incubation period, the cells are lysed, and the remaining BTK protein levels are quantified, typically by Western Blot. The percentage of BTK protein remaining at each concentration is plotted against the log of the degrader concentration to generate a dose-response curve, from which the DC50 value is calculated.
Caption: Mechanism of action for a BTK protein degrader.
Experimental Protocols
The following protocols outline the determination of DC50 for BTK degraders in a relevant cancer cell line (e.g., TMD8, JeKo-1, Mino, or RAMOS cells).
Caption: Workflow for determining the DC50 of BTK degraders.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed a B-cell malignancy cell line (e.g., TMD8) in 6-well plates at a density of 1 x 10^6 cells/mL in appropriate culture media.
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized BTK degrader in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Treatment: Add the diluted compounds to the cells. The final DMSO concentration in all wells should be consistent and typically ≤ 0.1%.
-
Incubation: Incubate the treated cells for a predetermined time, usually 18-24 hours, at 37°C in a 5% CO2 incubator.
Protocol 2: Western Blotting for BTK Quantification
-
Cell Lysis:
-
Collect cells by centrifugation.[12]
-
Wash the cell pellet once with ice-cold 1X PBS.
-
Lyse the cells by adding 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors.[13]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x SDS-PAGE loading buffer to each sample (final concentration 1x) and heat at 95-100°C for 5-10 minutes.[14]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[14]
-
Incubate the membrane with a primary antibody specific for BTK (e.g., Rabbit anti-BTK) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 10 minutes each with TBST.[15]
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[14]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Re-probing for Loading Control:
-
After imaging, the membrane can be stripped and re-probed with an antibody for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading across all lanes.
-
Protocol 3: Data Analysis and DC50 Calculation
-
Densitometry: Quantify the band intensities from the Western blot image using software such as ImageJ or built-in instrument software.
-
Normalization: For each lane, normalize the BTK band intensity to the intensity of the corresponding loading control band.
-
Calculate Percent Degradation: Express the normalized BTK level in each treated sample as a percentage of the vehicle (DMSO) control.
-
% BTK Remaining = (Normalized BTK_treated / Normalized BTK_vehicle) * 100
-
-
Dose-Response Curve: Plot the % BTK Remaining against the logarithm of the degrader concentration.
-
DC50 Calculation: Use a non-linear regression model (e.g., [log(inhibitor)] vs. response -- Variable slope (four parameters)) in software like GraphPad Prism to fit the curve and determine the DC50 value.[13][16]
Protocol 4 (Supporting): Cell Viability Assay
To ensure that the observed protein degradation is not a result of general cytotoxicity, a parallel cell viability assay is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with the same serial dilution of the BTK degrader used for the Western blot experiment.
-
Incubation: Incubate for the same duration (18-24 hours).
-
Assay: Perform a cell viability assay, such as MTS or CellTiter-Glo®, according to the manufacturer's protocol.[17][18] These assays measure metabolic activity, which is an indicator of the number of viable cells.[17][18]
-
Data Analysis: Plot cell viability (%) against the log of the degrader concentration to determine the IC50 (half-maximal inhibitory concentration) for cell viability.[19] Comparing the DC50 to the IC50 helps distinguish targeted degradation from cytotoxic effects.
Data Presentation
Quantitative results should be summarized for clear comparison. The Dmax value, representing the maximum degradation achieved, is also a critical parameter.[10]
| Compound ID | BTK Ligand Moiety | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Viability IC50 (nM) |
| Degrader-01 | N-piperidine Ibrutinib | Pomalidomide | PEG-4 | 8.3 | >95% | 450 |
| Degrader-02 | N-piperidine Ibrutinib | Pomalidomide | Alkyl-C5 | 162 | >90% | >1000 |
| Degrader-03 | N-piperidine Ibrutinib | VHL Ligand | PEG-6 | 37.5 | >95% | 870 |
| Ibrutinib | - | - | - | N/A | ~0% | 55 |
Note: Data presented are hypothetical examples for illustrative purposes. Actual values for similar compounds can be found in the literature.[20]
Materials and Reagents
| Reagent/Material | Suggested Supplier |
| B-cell Malignancy Cell Line (TMD8, etc.) | ATCC |
| Cell Culture Media (e.g., RPMI-1640) | Gibco/Thermo Fisher |
| Fetal Bovine Serum (FBS) | Gibco/Thermo Fisher |
| Penicillin-Streptomycin | Gibco/Thermo Fisher |
| DMSO, Cell Culture Grade | Sigma-Aldrich |
| RIPA Lysis Buffer | Cell Signaling Technology |
| Protease/Phosphatase Inhibitor Cocktail | Roche/Sigma-Aldrich |
| BCA Protein Assay Kit | Thermo Fisher Scientific |
| Primary Antibody: Rabbit anti-BTK | Cell Signaling Technology/Novus |
| Primary Antibody: Mouse anti-GAPDH/β-actin | Cell Signaling Technology/Abcam |
| Secondary Antibody: HRP-linked Anti-Rabbit IgG | Cell Signaling Technology |
| Secondary Antibody: HRP-linked Anti-Mouse IgG | Cell Signaling Technology |
| PVDF or Nitrocellulose Membranes | Millipore/Bio-Rad |
| ECL Western Blotting Substrate | Thermo Fisher/Bio-Rad |
| Cell Viability Assay Kit (MTS/CellTiter-Glo®) | Promega/Abcam |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No BTK degradation observed | Compound inactivity or poor cell permeability. | Verify compound structure and purity. Test a positive control degrader. Evaluate cell permeability. |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to find the optimal time for Dmax. | |
| High variability in Western Blots | Inconsistent protein loading. | Carefully perform protein quantification (BCA) and load equal amounts. Normalize to a loading control. |
| Uneven transfer. | Ensure no air bubbles are present during the transfer setup. Check that the membrane is fully wetted. | |
| DC50 > IC50 | Compound is cytotoxic at concentrations required for degradation. | The observed "degradation" may be an artifact of cell death. Re-design the degrader to improve potency or reduce toxicity. |
| "Hook Effect" observed | High degrader concentrations prevent stable ternary complex formation. | Extend the dose-response curve to lower concentrations to accurately model the initial degradation phase. |
References
- 1. Facebook [cancer.gov]
- 2. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. N-piperidine Ibrutinib - Nordic Biosite [nordicbiosite.com]
- 10. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ptglab.com [ptglab.com]
- 15. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 16. Research Collection | ETH Library [research-collection.ethz.ch]
- 17. Cell viability assay selection guide | Abcam [abcam.com]
- 18. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]
Troubleshooting & Optimization
improving the solubility of N-piperidine Ibrutinib hydrochloride for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using N-piperidine Ibrutinib hydrochloride in in vitro experiments. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Ibrutinib?
This compound is a reversible derivative of Ibrutinib.[1][2][3][4] Unlike Ibrutinib, which is an irreversible inhibitor that forms a covalent bond with Bruton's tyrosine kinase (BTK), this compound acts as a reversible inhibitor of BTK.[1][2][3][4] It is a potent inhibitor of both wild-type BTK and the C481S mutant.[1][2][3][4] This compound is often used as a ligand in the synthesis of PROTAC (Proteolysis Targeting Chimera) BTK degraders.[1][2][3]
Q2: What is the mechanism of action of this compound?
This compound, similar to its parent compound Ibrutinib, targets Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[5][6][7] This pathway is essential for the proliferation, survival, and differentiation of B-cells.[6] By inhibiting BTK, it disrupts downstream signaling cascades involving PLCγ2, AKT, and NF-κB, ultimately hindering the growth and survival of B-cells.[6][8] This makes it a valuable tool for studying B-cell malignancies.[5][6][7]
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock solution in aqueous media.
This is a common issue encountered when working with hydrophobic compounds dissolved in DMSO. The significant decrease in solvent polarity when adding the DMSO stock to an aqueous buffer or cell culture medium can cause the compound to precipitate out of solution.
Solutions:
-
Optimize the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (typically ≤ 0.5%) to minimize solvent effects on cells and reduce the risk of precipitation.
-
Pre-warm aqueous media: Warming the aqueous buffer or cell culture medium to 37°C before adding the DMSO stock can help improve solubility.
-
Increase the volume of aqueous media for initial dilution: Instead of adding a small volume of concentrated stock directly to your final assay volume, perform an intermediate dilution step in a larger volume of pre-warmed media.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion of the compound, vortex the solution immediately after adding the DMSO stock to the aqueous medium.
-
Consider sonication: If precipitation persists, brief sonication of the diluted solution in a water bath sonicator may help to redissolve the compound.
Issue: Inconsistent results between experiments.
This can often be attributed to variability in the preparation of the compound stock and working solutions.
Solutions:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of your compound.[1][4] Always use freshly opened, anhydrous, research-grade DMSO for preparing stock solutions.
-
Prepare fresh dilutions: It is recommended to prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid storing aqueous working solutions for extended periods.
-
Ensure complete dissolution of the stock solution: Before preparing dilutions, ensure that your this compound is fully dissolved in DMSO. If necessary, use brief ultrasonication to aid dissolution.[1]
Data Presentation
Solubility of this compound and Ibrutinib
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| This compound | DMSO | 100 mg/mL[1][2] | 236.46 mM[1][2] | Ultrasonic treatment may be needed. Use of fresh DMSO is recommended as absorbed moisture can reduce solubility.[1][4] |
| Water | 50 mg/mL[1][2] | 118.23 mM[1][2] | Requires sonication, warming, and heating to 60°C for dissolution.[1] | |
| Ethanol | Insoluble[4] | - | ||
| Ibrutinib | DMSO | ~30 mg/mL[9] | ~68.1 mM | |
| 200 mg/mL[10] | ~454.0 mM | |||
| Dimethyl formamide (DMF) | ~30 mg/mL[9] | ~68.1 mM | ||
| Ethanol | ~0.25 mg/mL[9] | ~0.57 mM | ||
| 25 mg/mL[10] | ~56.8 mM | |||
| Aqueous Buffers | Sparingly soluble[9] | - | For maximum solubility, first dissolve in DMSO and then dilute with the aqueous buffer.[9] | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[9] | ~0.57 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 422.91 g/mol )
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.23 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 4.23 mg of the compound.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) sterile aqueous buffer or cell culture medium
-
Sterile polypropylene tubes
-
Vortex mixer
-
-
Procedure:
-
Determine the final concentration of this compound required for your assay.
-
Calculate the volume of the 10 mM DMSO stock solution needed.
-
In a sterile polypropylene tube, add the required volume of pre-warmed aqueous medium.
-
While vortexing the aqueous medium, add the calculated volume of the DMSO stock solution dropwise. This ensures rapid mixing and minimizes local high concentrations that can lead to precipitation.
-
Continue vortexing for another 30 seconds to ensure the working solution is homogeneous.
-
Use the freshly prepared working solution immediately in your in vitro assay.
-
Visualizations
Caption: Ibrutinib Signaling Pathway.
Caption: Experimental Workflow for Improving Solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. targetedonc.com [targetedonc.com]
- 6. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 7. Ibrutinib - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Ibrutinib | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Linker Length for PROTACs with N-piperidine Ibrutinib Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the optimization of linker length for PROTACs utilizing N-piperidine Ibrutinib hydrochloride as a warhead for targeting Bruton's tyrosine kinase (BTK).
Troubleshooting Guides
This section addresses common issues encountered during the experimental process of developing and evaluating Ibrutinib-based PROTACs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No BTK Degradation Signal in Western Blot | 1. Low PROTAC concentration: The concentration of the PROTAC may be too low to induce effective degradation. 2. Suboptimal linker length: The linker may be too short, causing steric hindrance, or too long, preventing effective ternary complex formation. 3. Inefficient ternary complex formation: The specific combination of warhead, linker, and E3 ligase ligand may not form a stable and productive ternary complex. 4. Cell line specific factors: The expression levels of BTK and the recruited E3 ligase (e.g., Cereblon) can vary between cell lines. 5. Issues with Western blot protocol: Problems with antibody concentrations, blocking, or transfer can lead to weak signals.[1][2][3][4][5] | 1. Perform a dose-response experiment: Test a wide range of PROTAC concentrations (e.g., from low nM to high µM) to determine the optimal concentration for degradation. 2. Synthesize and test a library of PROTACs with varying linker lengths and compositions: This is a crucial step in optimizing degradation efficiency.[6] 3. Confirm target engagement and ternary complex formation: Utilize assays like NanoBRET to ensure the PROTAC is binding to BTK and mediating the interaction with the E3 ligase.[6][7][8][9][10] 4. Characterize your cell line: Confirm the expression of both BTK and the E3 ligase in your chosen cell model. 5. Optimize your Western blot protocol: Titrate primary and secondary antibody concentrations, try different blocking buffers (e.g., 5% non-fat milk or BSA), and confirm efficient protein transfer using Ponceau S staining.[1][2][3][4][5] |
| "Hook Effect" Observed (Decreased Degradation at High PROTAC Concentrations) | 1. Formation of binary complexes: At high concentrations, PROTACs can form binary complexes with either the target protein (BTK) or the E3 ligase, which are non-productive for degradation and compete with the formation of the ternary complex.[11][12][13][14][15] | 1. Perform a detailed dose-response curve: This will help to clearly define the concentration range where the hook effect occurs. 2. Use concentrations below the hook effect threshold for your experiments: Once the optimal degradation concentration is identified, avoid using significantly higher concentrations. 3. Consider linker modifications: The stability of the ternary complex can influence the hook effect. A more stable ternary complex may exhibit a less pronounced hook effect.[11] |
| High Background in Western Blot | 1. Insufficient blocking: The membrane may not be adequately blocked, leading to non-specific antibody binding. 2. Antibody concentration too high: Using too much primary or secondary antibody can increase background noise. 3. Inadequate washing: Insufficient washing steps can leave behind unbound antibodies. | 1. Optimize blocking conditions: Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent.[1][2][3] 2. Titrate antibody concentrations: Determine the optimal antibody dilution that provides a strong signal with minimal background. 3. Increase the number and duration of wash steps: Ensure thorough washing after primary and secondary antibody incubations.[2][4] |
| Off-Target Protein Degradation | 1. Ibrutinib's known off-targets: Ibrutinib itself can bind to other kinases, such as EGFR, TEC, and ITK.[2][7][11] 2. Formation of non-specific ternary complexes: The PROTAC may induce the degradation of proteins other than BTK. | 1. Profile the selectivity of your PROTAC: Use proteomic approaches to identify any off-target proteins that are degraded. 2. Design a negative control PROTAC: Synthesize a molecule where the E3 ligase ligand is inactivated (e.g., by epimerization) to confirm that degradation is dependent on the recruitment of the E3 ligase. 3. Modify the linker or warhead: Altering the PROTAC structure can sometimes improve selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for an this compound PROTAC?
A1: There is no single "optimal" linker length, as it is highly dependent on the specific E3 ligase being recruited and the attachment point on both the Ibrutinib warhead and the E3 ligase ligand.[6] However, studies on BTK PROTACs have shown that linkers with around 11 to 18 atoms often exhibit potent degradation.[16] It is crucial to empirically determine the optimal length by synthesizing and testing a series of PROTACs with varying linker lengths (e.g., using PEG or alkyl chains of different lengths).[6]
Q2: What are the most common types of linkers used for Ibrutinib-based PROTACs?
A2: The most common linkers are polyethylene glycol (PEG) chains and alkyl chains of varying lengths. These are synthetically accessible and allow for systematic variation of the linker length.[6] More rigid linkers incorporating motifs like piperazine or piperidine have also been explored to improve properties such as cell permeability and ternary complex stability.
Q3: How do I know if my PROTAC is forming a ternary complex?
A3: Ternary complex formation can be assessed using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or in-cell assays like the NanoBRET™ Ternary Complex Formation Assay.[6][7][8][9][10] The NanoBRET™ assay is particularly useful as it provides a quantitative measure of ternary complex formation within living cells.[6][7][8][9][10]
Q4: My Ibrutinib-based PROTAC is not degrading the C481S mutant of BTK. What could be the reason?
A4: While PROTACs are a promising strategy to overcome resistance mutations like C481S, their effectiveness can still be influenced by the binding affinity of the warhead to the mutant protein. This compound is a reversible inhibitor, which can be advantageous for PROTACs targeting the C481S mutant.[17] If you are not observing degradation, consider the following:
-
Confirm binding to the mutant: Ensure your warhead still binds to the C481S BTK mutant with sufficient affinity.
-
Re-optimize the linker: The optimal linker length for the wild-type and mutant BTK may differ due to subtle conformational changes in the protein.
-
Check for cellular efflux: Some cell lines may express efflux pumps that reduce the intracellular concentration of your PROTAC.
Q5: Should I be concerned about the off-target effects of Ibrutinib in my PROTAC?
A5: Yes, it is an important consideration. Ibrutinib is known to inhibit other kinases, which can lead to off-target effects.[2][7][11] However, PROTACs can sometimes exhibit improved selectivity compared to the parent inhibitor. This is because the formation of a stable ternary complex requires specific protein-protein interactions between the target and the E3 ligase, which may not be favorable for off-target proteins. It is essential to perform proteomics studies to evaluate the selectivity of your lead PROTACs.
Quantitative Data Summary
The following table summarizes the degradation potency (DC50) of various PROTACs that utilize an N-piperidine Ibrutinib derivative as the BTK-binding warhead. This data highlights the impact of the E3 ligase ligand and linker modifications on degradation efficiency.
| PROTAC Name | E3 Ligase Ligand | Linker Description | DC50 (nM) | Cell Line | Reference |
| SJF620 | Pomalidomide | Modified CRBN ligand with a linker | 7.9 | Not Specified | [17][18] |
| SJF638 | VHL Ligand | PEG-based linker | 374 | Not Specified | [19] |
| SJF678 | VHL Ligand | Alkyl/ether-based linker | 162 | Not Specified | [19] |
| SJF608 | Pomalidomide | Modified CRBN ligand with a linker | 8.3 | Not Specified | [19] |
| MT-802 | Pomalidomide | 12-atom linker | ~12 | Namalwa | [16] |
Note: The exact structures of the linkers for SJF620 and SJF608 are detailed in the cited literature.
Experimental Protocols
BTK Degradation Assay via Western Blotting
This protocol outlines the steps to assess the degradation of BTK in a cellular context following treatment with an this compound PROTAC.
Materials:
-
Cell line expressing BTK (e.g., Ramos, JeKo-1)
-
Complete cell culture medium
-
This compound PROTACs
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-BTK and anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: Treat cells with a range of concentrations of the PROTACs. Include a DMSO-only control. Incubate for the desired time period (e.g., 18-24 hours).
-
Cell Lysis: a. Harvest the cells and wash with ice-cold PBS. b. Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes, with vortexing every 10 minutes. d. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. d. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature with gentle agitation.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody and the primary anti-loading control antibody at the recommended dilutions in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[20]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the BTK band intensity to the loading control band intensity. Calculate the percentage of BTK degradation relative to the DMSO-treated control.
NanoBRET™ Ternary Complex Formation Assay
This protocol provides a general workflow for assessing the formation of the BTK-PROTAC-E3 ligase ternary complex in live cells. Specific details may vary based on the NanoBRET™ kit and reagents used.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-BTK and HaloTag®-E3 ligase (e.g., Cereblon)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
White, 96-well assay plates
-
Luminescence plate reader with appropriate filters
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-BTK and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells in white, 96-well assay plates and incubate for 24 hours.
-
Ligand and Substrate Addition: a. Prepare a solution containing the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate in Opti-MEM™. b. Add this solution to the cells and incubate for at least 2 hours at 37°C.
-
PROTAC Addition: Add the this compound PROTACs at various concentrations to the wells. Include a DMSO control.
-
Signal Measurement: a. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements. b. The raw BRET ratio is calculated by dividing the acceptor signal by the donor signal.
-
Data Analysis: a. Correct the raw BRET ratios by subtracting the BRET ratio of the vehicle control. b. Plot the corrected BRET ratio against the PROTAC concentration to generate a dose-response curve, which is indicative of ternary complex formation.
In-Cell Ubiquitination Assay for BTK
This protocol describes a method to detect the ubiquitination of BTK following PROTAC treatment.
Materials:
-
Cell line expressing BTK
-
Expression vector for His-tagged Ubiquitin (His-Ub)
-
Transfection reagent
-
This compound PROTAC
-
MG132 (proteasome inhibitor)
-
Denaturing lysis buffer (e.g., 1% SDS in PBS with protease inhibitors)
-
Dilution buffer (e.g., Triton X-100 based buffer)
-
Ni-NTA agarose beads
-
Wash buffer
-
Elution buffer
-
Anti-BTK antibody for Western blotting
Procedure:
-
Transfection: Transfect the cells with the His-Ub expression vector.
-
PROTAC and Proteasome Inhibitor Treatment: a. After 24-48 hours of transfection, pre-treat the cells with MG132 (e.g., 10 µM) for 1-2 hours to prevent the degradation of ubiquitinated proteins. b. Treat the cells with the PROTAC at the desired concentration for a specified time (e.g., 4-6 hours).
-
Cell Lysis under Denaturing Conditions: a. Harvest and wash the cells. b. Lyse the cells in denaturing lysis buffer and boil for 10 minutes to disrupt protein-protein interactions. c. Shear the DNA by sonication.
-
His-Ubiquitin Pulldown: a. Dilute the lysates with a dilution buffer to reduce the SDS concentration. b. Add Ni-NTA agarose beads to the lysates and incubate overnight at 4°C with rotation to pull down His-tagged ubiquitinated proteins.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the ubiquitinated proteins from the beads using an elution buffer (e.g., containing imidazole or by boiling in sample buffer).
-
Western Blot Analysis: a. Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane. b. Probe the membrane with an anti-BTK antibody to detect the presence of a ladder of high-molecular-weight ubiquitinated BTK species.
Visualizations
Caption: Mechanism of action for an this compound PROTAC.
Caption: Experimental workflow for optimizing linker length in PROTAC development.
References
- 1. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. researchgate.net [researchgate.net]
- 12. marinbio.com [marinbio.com]
- 13. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 16. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. This compound - CD Bioparticles [cd-bioparticles.net]
- 19. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
Technical Support Center: Troubleshooting N-piperidine Ibrutinib Hydrochloride BTK PROTACs
Welcome to the technical support center for researchers utilizing N-piperidine Ibrutinib hydrochloride-based PROTACs for Bruton's Tyrosine Kinase (BTK) degradation. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not observing any significant degradation of BTK. What are the potential causes and solutions?
A1: Lack of BTK degradation is a common issue that can stem from several factors, from the PROTAC molecule itself to the experimental setup.
-
Issue: Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.[1][2]
-
Troubleshooting:
-
Increase Incubation Time/Concentration: Systematically increase the treatment duration and concentration to see if degradation can be achieved.
-
Permeabilization Controls: Use a positive control PROTAC known to work in your cell line to verify your assay conditions.
-
Structural Modification: If initial attempts fail, consider synthesizing analogs with different linkers or E3 ligase ligands to improve physicochemical properties.
-
-
-
Issue: Ineffective Ternary Complex Formation: The formation of a stable and productive ternary complex (BTK::PROTAC::E3 Ligase) is essential for ubiquitination and subsequent degradation.[3][4] This is often the rate-limiting step.[3]
-
Troubleshooting:
-
Optimize Linker: The length, rigidity, and attachment points of the linker are critical.[2][5] Synthesize and test a matrix of PROTACs with varying linkers.
-
Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) to confirm binary (PROTAC::BTK, PROTAC::E3) and ternary complex formation in vitro.[6]
-
Computational Modeling: Use molecular modeling to predict favorable protein-protein interactions that could stabilize the ternary complex and guide linker design.[3][7]
-
-
-
Issue: Low E3 Ligase Expression: The chosen E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) may be expressed at low levels in your cell line of interest.[8]
-
Issue: Proteasome or Neddylation Pathway Inhibition: The degradation process depends on a functional ubiquitin-proteasome system.
-
Troubleshooting: Ensure that other compounds in your media are not inadvertently inhibiting proteasome or neddylation activity, which is required for Cullin-RING E3 ligase function.[11]
-
Q2: My dose-response curve is bell-shaped. After an initial increase, I see less degradation at higher PROTAC concentrations. Why is this happening?
A2: This phenomenon is known as the "hook effect" .[12][13] At optimal concentrations, the PROTAC effectively bridges BTK and the E3 ligase to form a productive ternary complex. However, at excessively high concentrations, the PROTAC can independently saturate both BTK and the E3 ligase, leading to the formation of unproductive binary complexes (BTK::PROTAC and PROTAC::E3 Ligase).[12][14] These binary complexes compete with and prevent the formation of the essential ternary complex, thus reducing degradation efficiency.[13]
-
Troubleshooting:
-
Titrate PROTAC Concentration: Perform a wide dose-response experiment with finer concentration steps to identify the optimal concentration range for maximal degradation (the "sweet spot") before the hook effect takes over.
-
Increase Cooperativity: The hook effect can be mitigated by designing PROTACs that promote positive cooperativity, where the binding of one protein partner increases the affinity for the other.[15] This stabilizes the ternary complex over the binary ones.
-
Q3: How do I confirm that the observed BTK degradation is occurring through the expected PROTAC mechanism?
A3: A series of control experiments is crucial to validate the mechanism of action.[15]
-
Mechanism Confirmation Experiments:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG-132, Carfilzomib). If the PROTAC is working correctly, this should "rescue" BTK from degradation.[11]
-
Neddylation Inhibition: Pre-treat cells with a neddylation inhibitor (e.g., MLN4924). This prevents the activation of Cullin-RING E3 ligases (like CRBN and VHL). This treatment should also block PROTAC-mediated degradation.[11]
-
Competitive Antagonism: Co-treat cells with your PROTAC and an excess of the free N-piperidine Ibrutinib warhead or the E3 ligase ligand (e.g., pomalidomide for CRBN). Competition for the binding sites on BTK or the E3 ligase, respectively, should prevent ternary complex formation and block degradation.[11]
-
Inactive Controls: Synthesize a control PROTAC where the E3 ligase-binding moiety is chemically modified to abolish binding (e.g., an epimer). This control molecule should not induce degradation.[15]
-
Q4: I'm observing degradation of proteins other than BTK. How can I assess and improve the selectivity of my PROTAC?
A4: Off-target effects are a significant concern. While Ibrutinib itself has known off-targets (e.g., EGFR, ITK, TEC), the PROTAC modality can sometimes improve selectivity.[11][16][17] However, off-target degradation can still occur.
-
Troubleshooting & Assessment:
-
Global Proteomics: Perform unbiased mass spectrometry-based proteomics (e.g., TMT-MS) to get a global view of protein level changes upon PROTAC treatment. Use short treatment times (<6 hours) to enrich for direct degradation targets.[15]
-
Warhead Selectivity: The intrinsic selectivity of the N-piperidine Ibrutinib warhead is a primary driver. PROTACs based on Ibrutinib have been shown to avoid degradation of some of its known off-targets.[11]
-
E3 Ligase "Neo-substrates": The PROTAC can induce novel protein-protein interactions, causing the E3 ligase to degrade "neo-substrates" that it would not normally recognize. This is context- and PROTAC-specific.
-
Optimize PROTAC Structure: Systematically modify the linker and E3 ligase ligand to alter the geometry of the ternary complex, which can abrogate off-target interactions while preserving on-target activity.
-
Quantitative Data Summary
The following tables summarize key performance metrics for this compound and representative PROTACs derived from it.
Table 1: Inhibitory and Degradation Potency of BTK Ligands and PROTACs
| Compound Name | Target(s) | Metric | Value (nM) | Cell Line / Assay Condition | Citation(s) |
|---|---|---|---|---|---|
| N-piperidine Ibrutinib HCl | WT BTK | IC50 | 51.0 | In vitro kinase assay | [18][19][20] |
| C481S BTK | IC50 | 30.7 | In vitro kinase assay | [18][19][20] | |
| SJF620 | BTK | DC50 | 7.9 | Not Specified | [18][21] |
| SJF608 | BTK | DC50 | 8.3 | Not Specified | [19] |
| P13I | BTK (C481S mutant) | GI50 | ~28 | HBL-1 cells | [11] |
| MT-802 | WT & C481S BTK | Conc. for >99% degradation | < 100 | MOLM-14 cells | [22] |
| RC-1 | BTK | Conc. for degradation | 8 - 40 | MOLM-14 cells |[2] |
-
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein.[23]
-
GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Key Experimental Protocols
Protocol 1: Western Blotting for BTK Degradation
-
Cell Seeding: Seed cells (e.g., HBL-1, TMD8, or cells from CLL patients) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10,000 nM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against BTK (diluted in blocking buffer) overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and visualize the bands using an ECL (chemiluminescence) substrate and an imaging system.
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify band intensity. Normalize the BTK signal to the loading control signal. Calculate the percentage of remaining BTK relative to the vehicle control.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).
-
PROTAC Treatment: Add serial dilutions of the PROTAC compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period relevant to your biological question (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the GI50 value.
Visual Diagrams
Caption: BTK is a critical node in the B-cell receptor (BCR) signaling pathway.[24][25]
Caption: PROTACs induce degradation via a three-step catalytic cycle.[26][27]
Caption: A logical workflow for troubleshooting poor BTK degradation.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlating cellular ternary complex formation with degradation kinetics - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. refeyn.com [refeyn.com]
- 14. researchgate.net [researchgate.net]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]
- 20. selleckchem.com [selleckchem.com]
- 21. This compound - CD Bioparticles [cd-bioparticles.net]
- 22. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. ascopubs.org [ascopubs.org]
- 26. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biopharma.co.uk [biopharma.co.uk]
Technical Support Center: Overcoming the Hook Effect in PROTAC Experiments with N-piperidine Ibrutinib Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs derived from N-piperidine Ibrutinib hydrochloride to degrade Bruton's tyrosine kinase (BTK).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The hook effect is a phenomenon observed in many PROTAC experiments where the degradation of the target protein decreases at high concentrations of the PROTAC molecule.[1][2][3] This results in a characteristic bell-shaped dose-response curve, where optimal degradation is observed at an intermediate concentration, and further increases in concentration lead to reduced efficacy.[2]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is caused by the formation of non-productive binary complexes at high PROTAC concentrations.[1][2][3] For a PROTAC to function, it must form a productive ternary complex, bringing together the target protein (e.g., BTK) and an E3 ubiquitin ligase.[4] At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (PROTAC-BTK or PROTAC-E3 ligase). These binary complexes are unable to facilitate ubiquitination and subsequent degradation of the target protein, thus reducing the overall degradation efficiency.[1][2]
Q3: Is the hook effect common for BTK-targeting PROTACs derived from Ibrutinib?
A3: Yes, the hook effect has been observed with BTK-targeting PROTACs. For instance, the BTK PROTAC DD-04-015 demonstrated a pronounced hook effect, with maximal degradation at approximately 100 nM and reduced degradation at a higher concentration of 10 µM.[2][3] This indicates that careful dose optimization is crucial when working with these compounds.
Q4: How can I determine if I am observing a true hook effect or another experimental artifact?
A4: To confirm a hook effect, it is essential to perform a wide dose-response experiment. A true hook effect will show a decrease in protein degradation at the highest concentrations compared to an optimal intermediate concentration. To rule out other artifacts, consider the following control experiments:
-
Inactive Control PROTAC: Synthesize a control molecule where either the BTK-binding or the E3 ligase-binding moiety is chemically modified to be inactive. This control should not induce BTK degradation at any concentration.
-
E3 Ligase Inhibitor Co-treatment: Pre-treatment of cells with an inhibitor of the recruited E3 ligase's activity (e.g., MLN4924 for Cullin-RING ligases) should rescue the degradation of BTK.[5]
-
Proteasome Inhibitor Co-treatment: Co-treatment with a proteasome inhibitor (e.g., MG132 or bortezomib) should also prevent BTK degradation, confirming the involvement of the proteasome.[5]
Troubleshooting Guide: Overcoming the Hook Effect
This guide provides systematic steps to identify and mitigate the hook effect in your experiments using this compound-based PROTACs.
Problem: Decreased BTK Degradation at High PROTAC Concentrations
Step 1: Confirm the Hook Effect with a Broad Dose-Response Curve
-
Experimental Protocol: Treat your cells with a wide range of PROTAC concentrations, for example, from 0.1 nM to 10 µM, using serial dilutions.
-
Analysis: Perform a Western blot to quantify BTK protein levels relative to a loading control. A bell-shaped curve in your dose-response data is indicative of the hook effect.
Step 2: Optimize PROTAC Concentration
-
Action: From the dose-response curve generated in Step 1, identify the optimal concentration that achieves maximal BTK degradation (the peak of the bell curve).
-
Recommendation: Use this optimal concentration for all future experiments to ensure maximal and reproducible degradation.
Step 3: Adjust Incubation Time
-
Rationale: The kinetics of ternary complex formation and subsequent degradation can be time-dependent.
-
Experimental Protocol: At the optimal PROTAC concentration, perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze BTK degradation at each time point to determine the optimal incubation period for maximal degradation.
Step 4: Consider PROTAC Design and Linker Optimization
-
Rationale: The linker connecting the BTK binder to the E3 ligase ligand plays a critical role in the stability and geometry of the ternary complex. An optimized linker can enhance cooperativity and potentially reduce the hook effect.
-
Action (for medicinal chemists): If the hook effect remains a significant issue, consider synthesizing new PROTAC variants with different linker lengths and compositions. This can lead to more stable ternary complex formation and a wider effective concentration range.
Quantitative Data Summary
The following table summarizes representative data for a BTK-targeting PROTAC, DD-04-015, which exhibits a hook effect.
| PROTAC Concentration | BTK Degradation (%) | Observation |
| 10 nM | ~50% | Degradation observed |
| 100 nM | >90% | Optimal Degradation |
| 1 µM | ~75% | Onset of Hook Effect |
| 10 µM | ~50% | Pronounced Hook Effect |
Data is estimated based on published dose-response curves for DD-04-015.[2][3]
Experimental Protocols
Western Blotting for BTK Degradation
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-14, Ramos, or other relevant B-cell lines) at an appropriate density. Allow cells to adhere overnight. Treat cells with the this compound-based PROTAC at various concentrations for the desired incubation time. Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BTK overnight at 4°C. Subsequently, incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an appropriate imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the BTK signal to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Simplified BTK Signaling Pathway.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of N-piperidine Ibrutinib hydrochloride-based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N-piperidine Ibrutinib hydrochloride-based PROTACs. Our goal is to help you minimize off-target effects and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of Ibrutinib-based PROTACs?
A1: Ibrutinib-based PROTACs are designed to target Bruton's tyrosine kinase (BTK) for degradation. BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its degradation leads to reduced proliferation and increased apoptosis in malignant B-cells.[1][2] However, the ibrutinib warhead can also bind to other kinases, leading to off-target effects. Known off-target kinases for ibrutinib include EGFR, ITK, TEC, and CSK.[3][4][5] Additionally, the E3 ligase recruiter moiety of the PROTAC, often derived from pomalidomide or thalidomide, can have its own off-target degradation profile, such as the degradation of zinc-finger proteins.[6]
Q2: What is the "hook effect" and how can I avoid it in my experiments?
A2: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[7] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation.[7] To avoid the hook effect, it is crucial to perform a dose-response experiment with a wide range of PROTAC concentrations to determine the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation is achieved (DC50).
Q3: How can I improve the selectivity of my Ibrutinib-based PROTAC?
A3: Improving selectivity involves minimizing off-target degradation while maintaining on-target potency. This can be achieved through several strategies:
-
Linker Optimization: The length, composition, and attachment point of the linker connecting the ibrutinib warhead and the E3 ligase ligand are critical for optimal ternary complex formation and can influence selectivity.[8]
-
E3 Ligase Ligand Modification: Modifying the E3 ligase ligand can reduce its independent off-target effects. For pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide ring have been shown to reduce the degradation of off-target zinc-finger proteins.[6]
-
Warhead Modification: While maintaining affinity for BTK, subtle modifications to the ibrutinib scaffold could potentially reduce binding to off-target kinases.
Troubleshooting Guides
Problem 1: High levels of off-target protein degradation observed in proteomics analysis.
| Potential Cause | Troubleshooting Steps |
| Ibrutinib warhead promiscuity | 1. Perform a kinome-wide selectivity screen to identify which off-target kinases are being engaged by your PROTAC. 2. Compare the off-target profile with that of free ibrutinib to determine if the off-targets are inherent to the warhead. 3. If key off-targets are identified, consider redesigning the ibrutinib analogue to reduce binding to those specific kinases. |
| Off-target effects of the E3 ligase ligand | 1. Run a global proteomics experiment with the E3 ligase ligand alone to identify its intrinsic degradation profile. 2. If using a pomalidomide-based PROTAC, check for degradation of known zinc-finger protein off-targets (e.g., ZNF276, ZNF827).[6] 3. Synthesize and test analogues with modifications to the E3 ligase ligand, such as C5-substituted pomalidomide, to mitigate these off-target effects.[6] |
| Formation of non-productive ternary complexes | 1. Optimize the linker. Systematically vary the linker length and composition to promote the formation of a more selective and productive ternary complex with BTK. 2. Utilize biophysical assays (e.g., SPR, ITC) to characterize the formation and stability of the ternary complex with both on-target and off-target proteins. |
Problem 2: Inconsistent or no degradation of the target protein (BTK).
| Potential Cause | Troubleshooting Steps |
| "Hook Effect" | 1. Perform a wide dose-response curve (e.g., from picomolar to micromolar concentrations) to identify the optimal concentration range for degradation. The degradation curve should exhibit a bell shape if the hook effect is present.[7] |
| Poor cell permeability | 1. Assess cell permeability using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Modify the PROTAC structure to improve its physicochemical properties, such as reducing polarity or increasing lipophilicity, to enhance cell entry. |
| Instability of the PROTAC molecule | 1. Assess the metabolic stability of the PROTAC in liver microsomes or cell lysates. 2. If instability is an issue, consider modifying metabolically labile sites on the molecule. |
| Low expression of the E3 ligase in the cell line | 1. Confirm the expression levels of the recruited E3 ligase (e.g., Cereblon or VHL) in your chosen cell line by Western blot or proteomics. 2. Select a cell line with known high expression of the relevant E3 ligase. |
| Mutation in the BTK binding site | 1. Sequence the BTK gene in your cell line to check for mutations (e.g., C481S) that may affect ibrutinib binding.[3] 2. If a resistance mutation is present, consider using a PROTAC with a non-covalent or alternative warhead that is effective against the mutant protein. |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling
This protocol outlines a general workflow for identifying off-target effects of an Ibrutinib-based PROTAC using mass spectrometry-based proteomics.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant lymphoma cell line) and allow them to adhere overnight.
-
Treat cells with the PROTAC at its optimal degradation concentration (and a higher concentration to check for dose-dependent off-targets) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Digestion:
-
Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.
-
Proteins that are significantly downregulated (other than BTK) are potential off-targets.
-
Protocol 2: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is to confirm the formation of the Target-PROTAC-E3 ligase ternary complex in cells.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at various concentrations for a short duration (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein (BTK) or the E3 ligase (e.g., anti-Cereblon) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Western Blot Analysis:
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes and run them on an SDS-PAGE gel.
-
Transfer the proteins to a membrane and probe with antibodies against BTK and the E3 ligase to detect the co-immunoprecipitated proteins. An increased signal for the co-precipitated protein in the presence of the PROTAC indicates ternary complex formation.
-
Visualizations
Caption: Ibrutinib PROTAC-mediated degradation of BTK in the BCR signaling pathway.
Caption: Experimental workflow for identifying and minimizing off-target effects.
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
improving cell permeability of N-piperidine Ibrutinib hydrochloride-based degraders
Welcome to the technical support resource for researchers developing N-piperidine Ibrutinib hydrochloride-based degraders. This center provides troubleshooting guidance and answers to frequently asked questions regarding a critical challenge in degrader development: improving cell permeability.
Frequently Asked Questions (FAQs)
Q1: What are this compound-based degraders and why is cell permeability a major hurdle?
N-piperidine Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK) and can be used as a ligand to target BTK for degradation.[1] A degrader based on this molecule is a type of Proteolysis-Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules composed of a ligand for the protein of interest (in this case, N-piperidine Ibrutinib for BTK), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2][3] Their mechanism involves recruiting the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4]
The primary challenge is that most PROTACs, including those based on Ibrutinib, are large molecules, often with molecular weights (MW) exceeding 800 Da.[5][6] This size, along with a high number of hydrogen bond donors (HBDs) and a large polar surface area (PSA), places them "beyond the Rule of Five" (bRo5) chemical space, leading to inherently poor passive cell permeability.[7][8][9]
Q2: Which physicochemical properties are most critical for the cell permeability of my degrader?
The cell permeability of PROTACs is a complex interplay of several physicochemical properties. Key parameters to monitor and optimize include:
-
Molecular Weight (MW): Permeability generally decreases as MW increases, with a significant drop often observed for molecules over 1000 Da.[6][10]
-
Lipophilicity (LogP/LogD): While increased lipophilicity can improve membrane partitioning, excessively high LogP can lead to poor solubility and non-specific binding.[8]
-
Polar Surface Area (PSA): High PSA is generally detrimental to passive diffusion across the cell membrane.
-
Hydrogen Bond Donors (HBDs): A high number of HBDs is strongly correlated with reduced permeability.[10] Strategies like replacing amide bonds with esters can reduce the HBD count and improve permeability.[5]
-
Molecular Flexibility and Conformation: The ability of a degrader to adopt a folded conformation, sometimes referred to as a "chameleon" effect, can shield polar parts of the molecule in a lipophilic environment, enhancing permeability.[7][11] This is influenced by the linker's chemistry and rigidity.[5]
Q3: How does the choice of E3 ligase ligand affect cell permeability?
The E3 ligase ligand is a major component of the degrader and significantly influences its overall physicochemical properties. While ligands for Cereblon (CRBN), such as thalidomide derivatives, are common, others for VHL or MDM2 are also used.[4][5] Early peptide-based E3 ligase ligands had very low permeability.[8] The development of small-molecule ligands (e.g., for VHL, CRBN, MDM2) was a crucial step toward creating cell-permeable PROTACs.[4][12] However, some ligands, like those for VHL, have been associated with poor membrane permeability in certain contexts, making the choice of E3 ligase and its specific ligand a critical optimization parameter.[3]
Troubleshooting Guide
This guide addresses common experimental issues related to poor cell permeability.
Issue 1: Western blot shows no or very weak degradation of the target protein (BTK).
If you observe poor degradation, low cell permeability is a primary suspect. Before extensive re-synthesis, it's crucial to determine if the degrader is failing to enter the cell.
-
First Steps: Assess Permeability Directly.
-
Recommendation: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA). It is a high-throughput, cell-free assay that measures passive diffusion and can provide a quantitative permeability coefficient (Pe).[10]
-
Interpretation: If the PAMPA value is very low, this strongly suggests a permeability issue. PROTACs with Pe values below 1.0 x 10⁻⁶ cm/s often exhibit poor cellular activity.[8]
-
-
Possible Cause & Solution Workflow:
Caption: Troubleshooting workflow for low degrader activity.
Issue 2: My degrader has a high molecular weight and many hydrogen bond donors. Where do I start optimizing?
When physicochemical properties are unfavorable, a systematic approach to modification is necessary. The linker is often the most modular and effective component to modify.[2]
-
Linker Modification Strategies:
-
Reduce HBDs: Replace amide bonds in the linker with esters or ethers. This directly reduces the hydrogen bond donor count.[5][13]
-
Adjust Length & Lipophilicity: Systematically vary the linker length. While shorter alkyl linkers can reduce PSA, PEG linkers may promote folded conformations that improve permeability.[5][10] There is no single rule, and empirical testing is required.
-
Increase Rigidity: Incorporating cyclic moieties like piperidine or piperazine into the linker can constrain its conformation, which may favor a more permeable shape and improve metabolic stability.[5]
-
-
Other Strategies:
-
Prodrug Approach: Mask polar functional groups (like hydroxyls or carboxylic acids) with lipophilic, cleavable groups that are removed inside the cell.[5]
-
E3 Ligase Ligand Swapping: If using a VHL ligand, consider synthesizing a version with a CRBN ligand, as this can dramatically alter the molecule's properties and permeability profile.[3]
-
Quantitative Data Summary
The following table summarizes typical physicochemical properties of PROTACs and their impact on permeability, based on published data for various degraders. This illustrates the general trends researchers should consider.
| Parameter | "Drug-like" Range (Ro5) | Typical PROTAC Range | Impact on Permeability | Optimization Strategy |
| Molecular Weight (MW) | < 500 Da | 700 - 1200+ Da[6] | High MW is a primary driver of low permeability [10] | Use smaller ligands; minimize linker complexity. |
| cLogP | < 5 | 1 - 6 | Moderate LogP is needed, but >5 can decrease solubility[6] | Modify linker with alkyl or PEG units to tune lipophilicity. |
| H-Bond Donors (HBD) | < 5 | 5 - 10+[10] | High HBD count strongly reduces permeability [10] | Replace amides with esters; cap free hydroxyl groups.[5] |
| Polar Surface Area (PSA) | < 140 Ų | 150 - 250+ Ų | High PSA is detrimental to passive diffusion | Introduce lipophilic or rigid groups in the linker. |
| PAMPA (Pₑ) | > 1 x 10⁻⁶ cm/s | Often < 1 x 10⁻⁶ cm/s[8] | Direct measure of passive permeability | Goal of optimization is to increase this value. |
Key Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well. It is a rapid, cell-free method to assess passive permeability.[6][10]
-
Materials: 96-well donor and acceptor plates, artificial membrane solution (e.g., lecithin in dodecane), PBS buffer, test compound, analytical equipment (LC-MS/MS).
-
Methodology:
-
Prepare the acceptor plate by filling wells with PBS buffer.
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Prepare the test compound in PBS buffer at a known concentration (e.g., 10 µM) and add it to the donor plate wells.
-
Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for a set period (e.g., 4-16 hours) at room temperature.
-
After incubation, carefully separate the plates.
-
Measure the concentration of the compound in both the donor and acceptor wells, as well as in a reference well (initial concentration), using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the appropriate formula, which accounts for incubation time, membrane area, and volume of the wells.
-
2. Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) as a model of the intestinal epithelium to predict in vivo drug absorption and assess active transport.
-
Materials: Caco-2 cells, transwell inserts, cell culture medium, transport buffer (e.g., HBSS), test compound, analytical equipment (LC-MS/MS).
-
Methodology:
-
Culture Caco-2 cells on transwell inserts for approximately 21 days until they form a confluent, differentiated monolayer.
-
Verify monolayer integrity using transepithelial electrical resistance (TEER) measurements.
-
A-to-B Permeability: Add the test compound to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
B-to-A Permeability: In a separate set of wells, add the compound to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Take samples from the receiver compartment at specified time points.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp). The ratio of B-to-A Papp to A-to-B Papp gives the efflux ratio, which indicates if the compound is a substrate for efflux transporters.[8]
-
3. Western Blot for Target Degradation
This is the standard method to confirm the intended biological outcome of the degrader: the reduction of the target protein levels within the cell.
-
Materials: Cell line of interest (e.g., one expressing BTK), cell lysis buffer, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibodies (against BTK and a loading control like GAPDH or β-actin), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the N-piperidine Ibrutinib-based degrader (and vehicle control, e.g., DMSO) for a desired time course (e.g., 4, 8, 16, 24 hours).
-
Wash cells with cold PBS and lyse them on ice using a lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration in each lysate.
-
Normalize protein amounts and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against BTK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading across lanes.
-
Quantify band intensity to determine the percentage of BTK degradation relative to the vehicle control.
-
Visualized Pathways and Concepts
Caption: General mechanism of action for a PROTAC degrader.
Caption: Key strategies for enhancing degrader cell permeability.
References
- 1. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]
- 2. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 3. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. scienceopen.com [scienceopen.com]
- 13. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
Validation & Comparative
A Comparative Guide to N-piperidine Ibrutinib Hydrochloride and Irreversible BTK Inhibitors for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising strategy to overcome the limitations of traditional small molecule inhibitors. By hijacking the cell's natural protein degradation machinery, PROTACs can eliminate target proteins, offering potential advantages in potency, selectivity, and duration of action. Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway, is a well-established therapeutic target in various B-cell malignancies and autoimmune diseases. This guide provides a comparative analysis of PROTACs developed using a reversible BTK inhibitor, N-piperidine Ibrutinib hydrochloride, versus those derived from irreversible BTK inhibitors like ibrutinib.
Performance Comparison: Reversible vs. Irreversible BTK Inhibitor-Based PROTACs
The choice between a reversible and an irreversible warhead for a PROTAC is a critical design consideration that significantly impacts its pharmacological properties. While irreversible inhibitors form a stable covalent bond with the target protein, potentially limiting the catalytic nature of the PROTAC, reversible inhibitors allow for the dissociation and recycling of the PROTAC molecule.
Recent studies have demonstrated that both reversible and irreversible BTK inhibitor-based PROTACs can effectively induce the degradation of BTK. However, there are key differences in their degradation kinetics, selectivity, and ability to overcome resistance mutations.
Quantitative Data Summary
The following tables summarize the performance of representative PROTACs derived from this compound (a reversible inhibitor) and ibrutinib (an irreversible inhibitor).
| PROTAC | Warhead | Binding Mode | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SJF620 | N-piperidine Ibrutinib | Reversible | Pomalidomide (CRBN) | NAMALWA | 7.9 | >90 | [1] |
| MT-802 | Ibrutinib analogue | Covalent (Irreversible) | Pomalidomide (CRBN) | THP-1 | ~200 | Not specified | [2] |
| P13I | Ibrutinib | Covalent (Irreversible) | Pomalidomide (CRBN) | HBL-1 | <30 | >50 | [3] |
| NC-1 | Ibrutinib analogue | Non-covalent | Pomalidomide (CRBN) | Mino | 2.2 | 97 | [4] |
| IR-2 | Ibrutinib analogue | Covalent (Irreversible) | Pomalidomide (CRBN) | Mino | <10 | ~90 | [4] |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
| Compound | Target | IC50 (nM) | Reference |
| This compound | WT BTK | 51.0 | [5] |
| This compound | C481S BTK | 30.7 | [5] |
| Ibrutinib | WT BTK | ~0.5 | [2] |
| Ibrutinib | C481S BTK | ~2 | [2] |
Key Observations:
-
PROTACs utilizing reversible binders, such as SJF620 derived from N-piperidine Ibrutinib, can achieve potent degradation of BTK with low nanomolar DC50 values.[1][5]
-
Some studies suggest that irreversible binding might hinder the catalytic efficiency of PROTACs, leading to less potent degradation compared to their non-covalent counterparts.[4] However, other irreversible BTK PROTACs have also demonstrated potent degradation.[3]
-
A key advantage of using reversible inhibitors like N-piperidine Ibrutinib is the potential to effectively degrade BTK mutants that confer resistance to irreversible inhibitors, such as the C481S mutation.[5] N-piperidine Ibrutinib itself shows potent inhibition of the C481S BTK mutant.[5]
-
The choice of E3 ligase ligand and the linker connecting the warhead and the E3 ligase ligand are also critical for optimizing PROTAC activity.
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
Bruton's tyrosine kinase is a key mediator of the B-cell receptor signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, ERK, and NF-κB.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
head-to-head comparison of N-piperidine Ibrutinib hydrochloride and Spebrutinib in BTK binding
A Head-to-Head Comparison of N-piperidine Ibrutinib Hydrochloride and Spebrutinib in Bruton's Tyrosine Kinase (BTK) Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two Bruton's tyrosine kinase (BTK) inhibitors: this compound and Spebrutinib (CC-292). The focus is an objective evaluation of their binding characteristics to BTK, supported by experimental data and methodologies.
Introduction to the Inhibitors
This compound is a derivative of the first-in-class, FDA-approved BTK inhibitor, Ibrutinib. It is described as a reversible inhibitor and serves as a potent BTK ligand, notably used in the development of Proteolysis Targeting Chimeras (PROTACs) for BTK degradation.[1][2][3]
Spebrutinib (CC-292) is a highly selective, orally bioavailable small molecule that irreversibly and covalently binds to BTK.[4][5] It has been investigated in clinical trials for B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[4][6][7]
Mechanism of BTK Binding
Both inhibitors target BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. However, their primary mechanisms of binding differ significantly.
-
This compound is characterized as a reversible inhibitor. This implies that it binds to the BTK active site through non-covalent interactions, and the binding is in equilibrium, allowing for dissociation of the inhibitor from the enzyme.
-
Spebrutinib , like its predecessor Ibrutinib, is a covalent inhibitor. It forms a stable, irreversible covalent bond with a cysteine residue (Cys481) in the ATP binding site of BTK.[5] This covalent modification permanently inactivates the enzyme.
The formation of a covalent bond by inhibitors like Spebrutinib is a multi-step process. It typically involves an initial non-covalent binding to the active site, followed by a chemical reaction between the inhibitor's reactive group (an acrylamide warhead in the case of many BTK inhibitors) and the thiol group of the cysteine residue.[8]
Quantitative Comparison of BTK Binding
The following table summarizes the key quantitative parameters for the binding of this compound and Spebrutinib to BTK. For covalent inhibitors like Spebrutinib, the inactivation efficiency (kinact/Ki) is a more accurate measure of potency than a simple IC50 value, as it accounts for both the initial binding affinity and the rate of covalent bond formation.
| Parameter | This compound | Spebrutinib | Reference(s) |
| Binding Mechanism | Reversible | Covalent (Irreversible) | [1][4] |
| IC50 (Wild-Type BTK) | 51.0 nM | < 0.5 nM (enzymatic assay) | [1][2][3][4][9][10] |
| IC50 (Cell-based) | Not Available | 0.7 µM (B-cell proliferation) | [4] |
| kinact/Ki | Not Applicable (Reversible) | Data available in comparative studies | [11] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme concentration, ATP concentration, substrate used).
BTK Signaling Pathway and Inhibition
BTK is a crucial signaling molecule downstream of the B-cell receptor (BCR). Its activation triggers a cascade of phosphorylation events, ultimately leading to B-cell proliferation, survival, and differentiation. Both this compound and Spebrutinib exert their effects by inhibiting the kinase activity of BTK, thereby blocking these downstream signals.
Caption: Simplified BTK signaling pathway and the point of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of binding data. Below are generalized protocols for key experiments used to characterize BTK inhibitors.
BTK Kinase Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of BTK by 50%.
Objective: To determine the IC50 value of the test compound.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
ATP solution
-
Peptide substrate (e.g., a fluorescently labeled poly-GT peptide)
-
Test compounds (this compound, Spebrutinib) serially diluted in DMSO
-
Stop solution (e.g., EDTA)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the BTK enzyme and kinase buffer in the wells of a microplate.
-
Add serial dilutions of the test compounds to the wells. Include a DMSO-only control (100% activity) and a control with no enzyme or a potent inhibitor (0% activity).
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the signal (e.g., fluorescence) using a microplate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Covalent Inhibitor Kinetic Analysis (kinact/Ki Determination)
For covalent inhibitors like Spebrutinib, a time-dependent assay is required to determine the inactivation kinetics.
Objective: To determine the inactivation rate constant (kinact) and the inhibitor affinity (Ki).
Procedure:
-
Pre-incubate the BTK enzyme with various concentrations of the covalent inhibitor for different periods.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into a reaction mixture containing the substrate and a high concentration of ATP to initiate the reaction. The dilution effectively stops further covalent modification.
-
Measure the initial reaction velocity for each condition.
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine the kinact and Ki. The ratio kinact/Ki represents the inactivation efficiency.
Caption: Workflow for determining kinact and Ki for covalent inhibitors.
BTK Target Engagement Assay in Cells
This assay confirms that the inhibitor can bind to BTK within a cellular context.
Objective: To measure the occupancy of BTK by the inhibitor in cells.
Materials:
-
Cell line expressing BTK (e.g., Ramos B-cells)
-
Cell culture medium and reagents
-
Test compounds
-
Lysis buffer
-
Probes: a biotinylated version of a BTK inhibitor and a fluorescently labeled antibody against a tag on the probe or BTK.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) plate reader.
Procedure:
-
Culture the cells and treat them with various concentrations of the test compound for a specific duration.
-
Lyse the cells to release the intracellular contents, including BTK.
-
In a microplate, add the cell lysate, the biotinylated BTK probe, and the fluorescently labeled antibody.
-
The probe will bind to any BTK that is not already occupied by the test compound.
-
The binding of the probe and antibody to BTK brings the fluorophores into proximity, generating a FRET signal.
-
The FRET signal is inversely proportional to the BTK occupancy by the test compound.
-
Measure the TR-FRET signal and calculate the percent BTK occupancy for each concentration of the test compound.
Summary and Conclusion
This compound and Spebrutinib represent two distinct approaches to BTK inhibition.
-
Spebrutinib is a potent, second-generation covalent inhibitor with high selectivity for BTK. Its irreversible binding mechanism leads to sustained target inhibition. The low nanomolar enzymatic IC50 highlights its high potency at the molecular level.
-
This compound is a reversible inhibitor with a reported IC50 in the mid-nanomolar range. Its primary application in recent research has been as a high-affinity ligand for constructing BTK-degrading PROTACs, leveraging its effective but non-permanent binding to BTK.
The choice between a reversible and a covalent inhibitor depends on the desired therapeutic outcome, including the required duration of target engagement, the potential for off-target effects, and strategies to overcome resistance. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their drug discovery and development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N-piperidine Ibrutinib - Nordic Biosite [nordicbiosite.com]
- 10. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]
- 11. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]
A Comparative Guide to N-piperidine Ibrutinib Hydrochloride-Based PROTACs for Overcoming Ibrutinib Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to Ibrutinib, a cornerstone in the treatment of various B-cell malignancies, presents a significant clinical challenge. The most common mechanism of resistance is the C481S mutation in Bruton's tyrosine kinase (BTK), which abrogates the covalent binding of Ibrutinib. This guide provides a comprehensive comparison of N-piperidine Ibrutinib hydrochloride-based Proteolysis Targeting Chimeras (PROTACs) as a promising strategy to overcome this resistance, alongside other therapeutic alternatives. Experimental data, detailed protocols, and signaling pathway diagrams are presented to offer a thorough understanding of these novel therapeutic agents.
Introduction to Ibrutinib Resistance and the PROTAC Solution
Ibrutinib is a first-in-class BTK inhibitor that forms a covalent bond with a cysteine residue at position 481 in the active site of BTK, leading to its irreversible inhibition.[1] This inhibition blocks downstream B-cell receptor (BCR) signaling, which is crucial for the survival and proliferation of malignant B-cells.[2][3] However, the acquisition of mutations in BTK, most notably the C481S substitution, prevents this covalent binding, rendering Ibrutinib ineffective.[1][2]
PROTACs offer a novel therapeutic modality to address this challenge. These bifunctional molecules consist of a ligand that binds to the target protein (in this case, a derivative of Ibrutinib that can non-covalently bind to BTK, including the C481S mutant), a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. By hijacking the cell's natural protein disposal system, PROTACs can eliminate the drug-resistant protein, offering a distinct advantage over simple inhibition. This compound serves as a reversible BTK inhibitor and a potent warhead for the synthesis of several BTK-degrading PROTACs.[4][5][6][7]
Comparative Efficacy of N-piperidine Ibrutinib-Based PROTACs in Ibrutinib-Resistant Cells
Several N-piperidine Ibrutinib-based PROTACs have demonstrated significant efficacy in degrading both wild-type (WT) and C481S mutant BTK, and in inhibiting the proliferation of Ibrutinib-resistant cells. The following tables summarize the in vitro performance of key PROTACs compared to Ibrutinib and other relevant compounds.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| P13I | BTK-WT | RAMOS | ~10 | 73% (at 10nM) | [1][8] |
| BTK-C481S | HBL-1 | ~30 | 50% | [1][9] | |
| MT-802 | BTK-WT & C481S | - | - | >99% (at nM conc.) | [2] |
| BTK | - | 9.1 | - | [3] | |
| SJF620 | BTK | NAMALWA | 7.9 | - | [5][6][10] |
| L6 | BTK-C481S | HBL-1 | - | > P13I | [11] |
Table 1: Comparative BTK Degradation Efficiency (DC50 and Dmax) . DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation achieved. Lower DC50 values indicate higher potency.
| Compound | Cell Line | GI50 / IC50 (nM) | Citation(s) |
| Ibrutinib | HBL-1 (BTK-C481S) | ~700 | [1] |
| P13I | HBL-1 (BTK-C481S) | ~28 | [1] |
| L6 | HBL-1 (BTK-C481S) | < P13I (~5x stronger) | [11] |
Table 2: Comparative Inhibition of Cell Proliferation (GI50 / IC50) . GI50/IC50 represents the concentration required to inhibit 50% of cell growth. Lower values indicate greater potency in inhibiting cancer cell proliferation.
Alternative Therapeutic Strategies for Ibrutinib-Resistant Cells
Beyond N-piperidine Ibrutinib-based PROTACs, several other strategies are being explored to treat Ibrutinib-resistant B-cell malignancies.
| Therapeutic Class | Examples | Mechanism of Action | Efficacy in Ibrutinib-Resistant Models | Citation(s) |
| Second-Generation Covalent BTK Inhibitors | Acalabrutinib, Zanubrutinib | Higher selectivity for BTK, potentially fewer off-target effects. | Limited efficacy against C481S mutation. | [12] |
| Non-Covalent (Reversible) BTK Inhibitors | Pirtobrutinib | Binds to BTK non-covalently, effective against C481S mutation. | Resistance can emerge through other BTK mutations. | [12][13] |
| BCL-2 Inhibitors | Venetoclax | Induces apoptosis by inhibiting the anti-apoptotic protein BCL-2. | Effective in patients who have failed Ibrutinib therapy. | [14] |
| Other BTK-Targeting PROTACs/Degraders (Clinical Stage) | NX-2127, BGB-16673 | Degrade both wild-type and mutant BTK. | Show potent activity against C481S and other BTK mutations in preclinical and early clinical studies. | [13][15][16][17][18][19][20][21] |
Table 3: Overview of Alternative Therapeutic Strategies.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathway, the PROTAC mechanism of action, and a typical experimental workflow for evaluating these compounds.
Caption: B-Cell Receptor (BCR) signaling pathway and points of intervention.
Caption: Mechanism of action of a BTK-targeting PROTAC.
Caption: General experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for BTK Degradation
-
Cell Lysis: After treatment with PROTACs or control compounds for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and BTK levels are normalized to the loading control.
Cell Viability Assay (MTT or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs or control compounds.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the crystals with a solubilization buffer (e.g., DMSO).
-
For CellTiter-Glo assay: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability.
-
-
Signal Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 values by non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment and Collection: Treat cells with the compounds for the desired time. Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.[22][23][24][25]
Conclusion
This compound-based PROTACs represent a highly promising therapeutic strategy to overcome Ibrutinib resistance in B-cell malignancies. Their ability to induce the degradation of both wild-type and C481S mutant BTK offers a distinct advantage over traditional inhibitors. The preclinical data for compounds like P13I, MT-802, and SJF620 demonstrate potent and selective activity in Ibrutinib-resistant models. As this technology matures, with several BTK degraders now in clinical trials, it holds the potential to provide a new and effective treatment option for patients who have exhausted other therapeutic avenues. Further research and clinical evaluation are crucial to fully realize the therapeutic potential of this innovative approach.
References
- 1. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. MT-802 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. books.rsc.org [books.rsc.org]
- 9. P13I - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. html.rhhz.net [html.rhhz.net]
- 12. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 13. BTK inhibitors in CLL: second-generation drugs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ascopubs.org [ascopubs.org]
- 16. beonemedinfo.com [beonemedinfo.com]
- 17. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. memoinoncology.com [memoinoncology.com]
- 20. BTK Degrader BGB-16673 Effective for CLL in Phase I Trial | Blood Cancers Today [bloodcancerstoday.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Apoptosis detection [bio-protocol.org]
- 23. Apoptosis Protocols | USF Health [health.usf.edu]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
A Head-to-Head Battle in B-Cell Malignancies: Ibrutinib vs. N-piperidine Ibrutinib Hydrochloride-Based PROTACs in Preclinical Models
For researchers and drug development professionals, the landscape of targeted therapies for B-cell malignancies is evolving. While the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib has been a cornerstone of treatment, a new class of molecules, Proteolysis Targeting Chimeras (PROTACs), is emerging as a promising alternative. This guide provides a comprehensive in vivo comparison of N-piperidine Ibrutinib hydrochloride-based PROTACs and Ibrutinib, leveraging key preclinical data to inform future research and development.
The core difference in their mechanism of action underpins the growing interest in PROTACs. Ibrutinib acts as an inhibitor, binding to BTK to block its signaling activity. In contrast, PROTACs are bifunctional molecules that induce the degradation of the BTK protein itself. This novel approach offers the potential to overcome resistance mechanisms associated with Ibrutinib and may lead to a more profound and durable response.
This guide summarizes the in vivo efficacy of several notable Ibrutinib-based PROTACs—P13I, L18I, DD-03-171, UBX-382, and compound 15—in direct comparison with Ibrutinib across various preclinical models.
In Vivo Efficacy: A Comparative Analysis
The following tables present a consolidated overview of the in vivo efficacy of Ibrutinib-based PROTACs against Ibrutinib in xenograft models of B-cell malignancies and an inflammation model.
Table 1: In Vivo Efficacy in Xenograft Models
| Compound | Mouse Model | Dosing Regimen | Key Efficacy Outcomes | Compared to Ibrutinib | Reference |
| L18I | HBL-1 (C481S BTK) Xenograft | Not specified | Significantly reduced accumulation of C481S BTK-expressing HBL1 cells. | Outperformed Ibrutinib, which is ineffective against the C481S mutation. | [Sun et al., 2018, Cell Research] |
| DD-03-171 | Patient-Derived Xenograft (MCL) | 25 mg/kg, i.p., daily | Reduced tumor burden and extended survival. | Showed efficacy in an Ibrutinib-refractory model. | [Dobrovolsky et al., 2019, Blood] |
| UBX-382 | TMD-8 (WT BTK) Xenograft | 3 or 10 mg/kg, p.o., daily | Complete tumor regression in <2 weeks. | More effective at inhibiting tumor growth. | [Jeon et al., 2022, Blood Advances] |
| UBX-382 | TMD-8 (C481S BTK) Xenograft | 10 mg/kg, p.o., daily | Significant tumor growth inhibition. | Ibrutinib was unable to inhibit tumor growth. | [Jeon et al., 2022, Blood Advances] |
Table 2: In Vivo Efficacy in a Zymosan-Induced Peritonitis Model
| Compound | Mouse Model | Dosing Regimen | Key Efficacy Outcomes | Compared to Ibrutinib | Reference |
| Compound 15 | Zymosan-Induced Peritonitis | 10, 20, 50 mg/kg, i.p. | Significantly reduced myeloid cell infiltration and pro-inflammatory cytokine levels. | Performed better in terms of anti-inflammatory efficacy. | [Huang et al., 2023, European Journal of Medicinal Chemistry] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Human Lymphoma Xenograft Model
-
Cell Lines and Animal Models: Human B-cell lymphoma cell lines, such as TMD-8 (wild-type BTK) and HBL-1 (engineered to express the C481S BTK mutation), are utilized. These cells are implanted subcutaneously into immunodeficient mice (e.g., NOD-SCID or CB17-SCID). For patient-derived xenograft (PDX) models, tumor fragments from patients with mantle cell lymphoma (MCL) are implanted into NSG mice.
-
Drug Administration: PROTACs and Ibrutinib are formulated in appropriate vehicles (e.g., 0.5% methylcellulose) and administered via oral gavage (p.o.) or intraperitoneal injection (i.p.). Dosing schedules are typically once daily.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Tumor growth inhibition (TGI) is calculated at the end of the study. In some studies, survival is a primary endpoint. For pharmacodynamic assessments, tumors may be harvested to measure BTK protein levels via western blot or immunohistochemistry.
Zymosan-Induced Peritonitis Model
-
Induction of Peritonitis: Mice are injected intraperitoneally with Zymosan A, a yeast cell wall component, to induce a sterile inflammatory response characterized by the recruitment of immune cells to the peritoneal cavity.
-
Drug Administration: Test compounds (PROTACs or Ibrutinib) are typically administered via intraperitoneal injection prior to or concurrently with the zymosan challenge.
-
Efficacy Evaluation: At a defined time point after zymosan injection, the peritoneal cavity is lavaged to collect immune cells and fluid. The number and type of infiltrating cells (e.g., neutrophils, monocytes) are quantified. The levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the peritoneal lavage fluid are measured by ELISA.
Visualizing the Molecular Mechanisms and Experimental Design
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway, the mechanism of PROTAC action, and the general workflow of the in vivo experiments.
Caption: Simplified BTK signaling pathway in B-cells.
Caption: Mechanism of BTK protein degradation by a PROTAC.
Caption: A generalized workflow for in vivo xenograft studies.
Conclusion
The preclinical data strongly suggests that this compound-based PROTACs represent a viable and potentially superior therapeutic strategy compared to Ibrutinib. Their ability to induce the degradation of BTK, including the Ibrutinib-resistant C481S mutant, translates to significant in vivo efficacy in xenograft models of B-cell malignancies. Furthermore, the enhanced anti-inflammatory effects observed with specific PROTACs open avenues for their application in inflammatory diseases.
While these findings are promising, it is important to note that the development of PROTACs is an ongoing field of research. Further optimization of pharmacokinetic and pharmacodynamic properties will be critical for their successful clinical translation. The data presented in this guide provides a solid foundation for researchers and drug developers to build upon as they explore the full therapeutic potential of this innovative modality.
Validating BTK Degradation: A Comparative Guide to N-piperidine Ibrutinib Hydrochloride PROTACs via Proteomics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-piperidine Ibrutinib hydrochloride-based Proteolysis Targeting Chimeras (PROTACs) for the degradation of Bruton's tyrosine kinase (BTK). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
The emergence of PROTACs has revolutionized targeted protein degradation, offering a powerful strategy to overcome the limitations of traditional inhibitors. Ibrutinib, a potent inhibitor of BTK, has been a cornerstone in treating B-cell malignancies; however, challenges such as acquired resistance, notably through the C481S mutation, have driven the development of alternative therapeutic strategies.[1] Ibrutinib-based PROTACs, particularly those incorporating an this compound moiety as the BTK-binding ligand, have demonstrated significant promise in inducing the degradation of both wild-type and mutant BTK.[2][3][4]
This guide focuses on the validation of BTK degradation by these specific PROTACs, with a strong emphasis on proteomic analysis to confirm target engagement and assess off-target effects.
Comparative Degradation Efficiency of BTK PROTACs
The efficacy of PROTACs is primarily measured by their ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes the performance of several this compound-derived PROTACs and other relevant Ibrutinib-based PROTACs.
| PROTAC | E3 Ligase Ligand | Linker | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| SJF620 | Pomalidomide (CRBN) | Not Specified | BTK | Not Specified | 7.9 | Not Specified | [2][4] |
| SJF608 | Pomalidomide (CRBN) | Not Specified | BTK | Not Specified | 8.3 | Not Specified | [4] |
| SJF678 | Pomalidomide (CRBN) | Not Specified | BTK | Not Specified | 162 | Not Specified | [4] |
| SJF638 | Pomalidomide (CRBN) | Not Specified | BTK | Not Specified | 374 | Not Specified | [4] |
| Compound 15 | Lenalidomide (CRBN) | Not Specified | BTK | RAW264.7 | 3.18 | 99.9 | [5] |
| L6 | Lenalidomide (CRBN) | Not Specified | BTK | Ramos | 3.8 | Not Specified | |
| P13I | Pomalidomide (CRBN) | Not Specified | BTK | Ramos | ~10 | 89 | [6][7] |
| MT-802 | Pomalidomide (CRBN) | 8-atom | BTK | Namalwa | ~9 | >99 | [6] |
Mechanism of Action: PROTAC-Mediated BTK Degradation
Ibrutinib-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, simultaneously binding to BTK and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[6][8] This proximity facilitates the tagging of BTK with ubiquitin molecules, marking it for degradation by the proteasome.[8]
Experimental Protocols
Accurate validation of BTK degradation requires robust experimental methodologies. Below are detailed protocols for key experiments.
Global Proteomics Analysis by Mass Spectrometry
This method provides a comprehensive and unbiased assessment of changes in the proteome following PROTAC treatment, confirming on-target degradation and identifying potential off-target effects.[9][10]
Objective: To quantify changes in protein abundance in response to PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant B-cell lymphoma cell line (e.g., TMD8, Ramos) to 70-80% confluency.
-
Treat cells with the this compound PROTAC at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).[9]
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
-
Peptide Labeling (for quantitative proteomics, e.g., TMT):
-
Label peptides from different treatment groups with tandem mass tags (TMT).
-
Combine labeled peptides.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate peptides by reverse-phase liquid chromatography.
-
Analyze peptides by tandem mass spectrometry (e.g., on an Orbitrap instrument).
-
-
Data Analysis:
-
Search the raw data against a human protein database (e.g., UniProt) using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins with significantly altered abundance between treated and control samples.[11] A volcano plot is typically used to visualize differentially expressed proteins.
-
Western Blotting
Western blotting is a standard technique to validate the degradation of a specific protein.
Objective: To confirm the degradation of BTK protein.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC as described for proteomics.
-
Lyse cells and quantify protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BTK.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity to determine the relative amount of BTK protein.
-
Cell Viability Assays
These assays determine the effect of BTK degradation on the proliferation and survival of cancer cells.
Objective: To assess the functional consequences of PROTAC-induced BTK degradation.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).[7]
-
-
Viability Measurement:
-
Use a commercially available cell viability reagent (e.g., CellTiter-Glo, MTT, or CCK-8).[7]
-
Measure the signal (luminescence, absorbance) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Determine the IC50 (concentration for 50% inhibition of cell growth).
-
BTK Signaling Pathway
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[1] Inhibition or degradation of BTK disrupts this pathway, leading to apoptosis in malignant B-cells.
Conclusion
This compound-based PROTACs have emerged as highly effective degraders of BTK, including clinically relevant mutant forms. The validation of their activity through rigorous proteomics and cell-based assays is crucial for their development as next-generation therapeutics for B-cell malignancies. The data and protocols presented in this guide provide a framework for the objective comparison and evaluation of these promising molecules. The high selectivity and potent degradation capabilities of compounds like SJF620 and Compound 15 highlight the potential of this class of PROTACs to overcome the challenges associated with traditional BTK inhibitors.[2][5] Further in vivo studies will be critical to fully assess their therapeutic potential.[5]
References
- 1. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]
- 5. Discovery of Ibrutinib-based BTK PROTACs with in vivo anti-inflammatory efficacy by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Degradation Kinetics of N-piperidine Ibrutinib Hydrochloride-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the degradation kinetics of prominent N-piperidine Ibrutinib hydrochloride-based Proteolysis Targeting Chimeras (PROTACs). By hijacking the body's own ubiquitin-proteasome system, these molecules offer a novel therapeutic modality for targeting Bruton's tyrosine kinase (BTK), a key player in B-cell malignancies. This document summarizes key performance data, details the experimental protocols used for their evaluation, and visualizes the underlying biological pathways and experimental procedures.
Comparative Degradation Kinetics
The following table summarizes the degradation kinetics of three notable this compound-based PROTACs: P13I, MT-802, and SJF620. These molecules utilize a ligand for the Cereblon (CRBN) E3 ligase to induce the degradation of BTK.
| PROTAC | Target Protein(s) | Cell Line(s) | DC50 | Dmax | Time for Max Degradation | Key Findings |
| P13I | Wild-type BTK, C481S mutant BTK | Ramos, HBL-1, Mino | ~10 nM (Ramos)[1], 9.2 nM (Mino)[2] | >73% at 10 nM (Ramos)[2] | ~24 hours (HBL-1)[2] | Efficiently degrades both wild-type and ibrutinib-resistant C481S mutant BTK.[2] |
| MT-802 | Wild-type BTK, C481S mutant BTK | NAMALWA, XLA cells | 9.1 nM (NAMALWA)[3], 14.6 nM (WT BTK XLA), 14.9 nM (C481S BTK XLA)[4] | >99% at 250 nM[1][3] | ~4 hours[1][3] | Rapid and potent degradation of both wild-type and C481S mutant BTK with improved kinase selectivity over ibrutinib.[1][3] |
| SJF620 | Wild-type BTK | NAMALWA | 7.9 nM[5][6] | Not explicitly stated, but described as potent. | 24 hours (for DC50 determination)[7] | Developed to improve the pharmacokinetic properties of MT-802, retaining potent degradation.[7] |
Experimental Protocols
The data presented in this guide were generated using a combination of established molecular biology techniques. Below are detailed methodologies for the key experiments cited.
Cell Culture and Treatment
-
Cell Lines: Human Burkitt's lymphoma cell lines (e.g., Ramos, NAMALWA), diffuse large B-cell lymphoma (DLBCL) cell lines (e.g., HBL-1), and mantle cell lymphoma (MCL) cell lines (e.g., Mino) were utilized.[2][7]
-
Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[8]
-
PROTAC Treatment: For degradation assays, cells were plated at a density of approximately 2 x 10^6 cells/mL and incubated with varying concentrations of the PROTACs for specified time periods (e.g., 4, 8, 18, 24 hours).[7][8] DMSO was typically used as a vehicle control.[8]
Western Blotting for Protein Degradation
This technique is used to quantify the amount of a target protein remaining after PROTAC treatment.
-
Cell Lysis: After treatment, cells were collected, washed with ice-cold phosphate-buffered saline (PBS), and lysed in a buffer containing detergents (e.g., 1% Triton X-100, 0.25% sodium deoxycholate) and supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation during the assay.[7]
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay to ensure equal loading of protein for each sample.[7]
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 30-40 µg) were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[7][9]
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., anti-BTK) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-actin) was also used to ensure equal protein loading across lanes.[7][8]
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using a chemiluminescent substrate and an imaging system.[7]
-
Quantification: The intensity of the protein bands was quantified using imaging software. The level of the target protein was normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.[7] The DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) were then calculated from dose-response curves.[10]
HiBiT-Based Live-Cell Degradation Assays
This method allows for the real-time, quantitative measurement of protein degradation in living cells.
-
Cell Line Engineering: CRISPR/Cas9 technology is used to insert a small 11-amino-acid tag (HiBiT) into the endogenous locus of the target protein (e.g., BTK) in a cell line that stably expresses the complementary LgBiT protein. When HiBiT and LgBiT come together, they form a functional NanoLuc® luciferase that produces a luminescent signal.[11][12]
-
Assay Procedure:
-
Engineered cells are plated in a white, opaque multi-well plate.[11]
-
A live-cell luciferase substrate (e.g., Nano-Glo® Endurazine™) is added to the cells, and the plate is incubated to allow the luminescent signal to stabilize.[11]
-
The PROTACs are added to the wells at various concentrations.[11]
-
Luminescence is measured kinetically over time (e.g., every 5-10 minutes for up to 24-48 hours) using a luminometer.[13]
-
-
Data Analysis: The decrease in luminescent signal directly correlates with the degradation of the HiBiT-tagged target protein. From these kinetic measurements, parameters such as the degradation rate, DC50, and Dmax can be accurately calculated.[11][12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action for Ibrutinib-based PROTACs.
Caption: Simplified BTK Signaling Pathway and PROTAC Intervention.
Caption: Experimental Workflow for Western Blot-based Degradation Assay.
References
- 1. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 9. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 10. escholarship.org [escholarship.org]
- 11. promega.com [promega.com]
- 12. pl.promega.com [pl.promega.com]
- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
Safety Operating Guide
Navigating the Safe Disposal of N-piperidine Ibrutinib Hydrochloride: A Comprehensive Guide
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of N-piperidine Ibrutinib hydrochloride, a potent Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Regulatory Framework
The disposal of this compound, like other pharmaceutical compounds, is governed by a multi-tiered regulatory framework. Key agencies in the United States include the Environmental Protection Agency (EPA), which oversees hazardous waste management through the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA), which sets standards for worker safety.[1][2][3][4] It is imperative that all disposal activities comply with federal, state, and local regulations.[4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[5] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has ceased, begin artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer to a licensed waste management facility.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: this compound should be managed as a hazardous pharmaceutical waste.[2][6] Do not mix it with non-hazardous waste.
-
Segregation: Segregate waste into three main categories:
-
Unused or Expired Product: The pure chemical compound.
-
Contaminated Materials (Trace Waste): Items with minimal residual contamination, such as empty containers, gloves, wipes, and PPE.[7]
-
Grossly Contaminated Materials (Bulk Waste): Items saturated with the compound, such as spill cleanup materials.
-
2. Containment and Labeling:
-
Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[7]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic").
3. Spill Management:
In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, contain the spill using an absorbent material such as diatomite or universal binders.[5] Decontaminate the affected surfaces by scrubbing with alcohol.[5] All cleanup materials must be collected and disposed of as hazardous waste.[5][7]
4. Final Disposal:
-
Licensed Waste Contractor: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste management company.[8][9] These contractors are equipped to transport and dispose of the material in accordance with all regulatory requirements, typically through high-temperature incineration at a permitted facility.[1][2][10]
-
Record Keeping: Maintain a detailed inventory of all hazardous waste generated and disposed of, including the date, quantity, and method of disposal.[6]
Prohibited Disposal Methods:
Under no circumstances should this compound or its contaminated materials be:
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters related to this compound.
| Parameter | Value | Reference |
| IC50 (WT BTK) | 51.0 nM | [12][13] |
| IC50 (C481S BTK) | 30.7 nM | [12][13] |
| Storage (Powder) | -20°C | [5] |
| Storage (in Solvent) | -80°C | [5] |
Experimental Protocols
While this document focuses on disposal, it is important to note that the handling of this compound in experimental settings requires strict adherence to established protocols to minimize waste generation. For instance, in the synthesis of PROTACs using this compound as a BTK ligand, precise calculations and careful execution are paramount to avoid excess material that will require disposal.[12][13]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the surrounding environment.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. This compound|2231747-18-3|MSDS [dcchemicals.com]
- 6. slmfacilities.com [slmfacilities.com]
- 7. ph.health.mil [ph.health.mil]
- 8. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. sandiegocounty.gov [sandiegocounty.gov]
- 11. Medical Waste Management Program [cdph.ca.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]
Personal protective equipment for handling N-piperidine Ibrutinib hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety Protocols, Operational Procedures, and Disposal Plans.
This document provides critical safety and logistical information for the handling of N-piperidine Ibrutinib hydrochloride, a potent Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain the integrity of experimental procedures. This guide will cover personal protective equipment (PPE), step-by-step handling procedures, and appropriate disposal methods.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is crucial to avoid inhalation, and contact with skin and eyes[1].
Summary of Hazard Information:
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | ||
| P330: Rinse mouth.[1] | ||
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects.[1] | P391: Collect spillage.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. Engineering controls, such as a chemical fume hood or a glove box, should be the primary means of exposure control.
Recommended PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing (e.g., lab coat). | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator. | Prevents inhalation of dust or aerosols. Use in a well-ventilated area is crucial.[1] |
Below is a workflow for the correct donning and doffing of PPE to minimize contamination risk.
Operational Plan: Handling and Storage
A systematic approach to handling and storage is critical to prevent contamination and ensure the stability of the compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the section above.
-
Weighing: If working with the powdered form, carefully weigh the required amount in a chemical fume hood to avoid generating dust. Use a dedicated spatula and weighing paper.
-
Dissolution: this compound can be dissolved in solvents like DMSO. For a stock solution, it can be stored at -80°C for up to a year. For short-term use (within one week), it can be stored at 4°C.
-
Experimentation: Conduct all experimental procedures within a certified chemical fume hood or glove box.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Dispose of all contaminated materials as outlined in the disposal plan.
Storage Conditions:
| Form | Storage Temperature | Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area.[1] |
| In Solvent | -80°C | Protect from direct sunlight and sources of ignition.[1] |
Experimental Protocol: Synthesis of PROTAC SJF620
This compound serves as a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as SJF620. PROTACs are designed to degrade specific proteins by inducing their ubiquitination and subsequent proteasomal degradation. The following is a detailed protocol for the synthesis of SJF620, a potent BTK degrader.
Signaling Pathway of PROTAC-mediated BTK Degradation:
Synthesis Workflow:
Step-by-Step Synthesis of SJF620:
-
Alkylation of 5-hydroxy-iso-indolinone: The synthesis begins with the alkylation of 5-hydroxy-iso-indolinone with commercially available 1,2-bis(2-iodoethoxy)ethane. This reaction yields the corresponding iodo-compound intermediate.
-
Condensation with N-piperidine Ibrutinib: The iodo-compound intermediate is then condensed with N-piperidine Ibrutinib. This step forms the uncycled intermediate.
-
Acid-catalyzed Cyclization: The final step involves an acid-catalyzed cyclization of the uncycled intermediate to yield the final PROTAC product, SJF620.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Solid Waste:
-
Collect all solid waste, including empty containers, contaminated weighing paper, and used PPE, in a designated, clearly labeled hazardous waste container.
-
Do not dispose of solid waste in the regular trash.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour liquid waste down the drain.
-
-
Final Disposal:
-
All waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company[1]. Follow all local, state, and federal regulations for hazardous waste disposal.
-
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
